Benzo[b]thiophen-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGRIJRGBVPWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458250 | |
| Record name | Benzo[b]thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17402-82-3 | |
| Record name | Benzo[b]thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzo[b]thiophen-3-amine: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophen-3-amine, a heterocyclic compound featuring a benzene ring fused to a thiophene ring with an amine group at the 3-position, serves as a privileged scaffold in the fields of medicinal chemistry and drug discovery. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities. This document provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound, tailored for professionals in pharmaceutical research and development.
Chemical Structure and Identification
The core structure of this compound consists of a bicyclic system where a thiophene ring is fused to a benzene ring. The amine substituent at the C3 position of the thiophene ring is a key feature, providing a reactive site for further chemical elaboration. The compound is also commonly referred to as 1-Benzothiophen-3-amine or 3-Aminobenzo[b]thiophene.[1] It is often handled as its hydrochloride salt to enhance stability and solubility.[1]
Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt
| Identifier | This compound (Free Amine) | This compound HCl (Hydrochloride Salt) |
| CAS Number | 17402-82-3[2] | 3394-36-3[3] |
| Molecular Formula | C₈H₇NS | C₈H₈ClNS[3] |
| IUPAC Name | 1-benzothiophen-3-amine | 1-benzothiophen-3-amine;hydrochloride[3] |
| Synonyms | 3-Aminobenzo[b]thiophene | 3-Aminobenzo[b]thiophene hydrochloride[1] |
| InChI | InChI=1S/C8H7NS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H,9H2 | InChI=1S/C8H7NS.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5H,9H2;1H[3] |
| InChIKey | DDITYYPIADDMFF-UHFFFAOYSA-N | Not Available |
| SMILES | C1=CC=C2C(=C1)C(=CS2)N | C1=CC=C2C(=C1)C(=CS2)N.Cl |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions. The hydrochloride salt is typically a white to off-white crystalline solid, soluble in water and various organic solvents.[1]
Table 2: Physicochemical and Computed Properties
| Property | Value (Hydrochloride Salt) | Reference |
| Molecular Weight | 185.67 g/mol | [3] |
| Exact Mass | 185.0065981 Da | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and various organic solvents | [1] |
| Polar Surface Area | 54.3 Ų | [3] |
| Rotatable Bond Count | 0 | [3] |
Synthesis Protocols
The synthesis of the 3-aminobenzo[b]thiophene core is a critical step in the development of its derivatives. Several synthetic routes have been established, with microwave-assisted methods offering a rapid and efficient approach.
Experimental Protocol: Microwave-Assisted Synthesis
A robust method for the rapid preparation of 3-aminobenzo[b]thiophenes involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO.[4]
Reagents and Conditions:
-
Substrates: 2-halobenzonitriles, methyl thioglycolate
-
Base: Triethylamine (Et₃N)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Temperature: 130 °C (as measured by in-built IR sensor)
-
Time: ~11 minutes (hold time at temperature)
-
Work-up: The reaction mixture is cooled and poured into ice-water. The resulting solid product is collected by filtration, washed with water, and dried in vacuo.
This transformation has been successfully applied to synthesize the core motifs of various kinase inhibitors, demonstrating its utility in drug discovery programs.[4] Yields for this method are reported to be in the range of 58–96%.[4]
Caption: Microwave synthesis workflow for 3-aminobenzo[b]thiophenes.[4]
Spectroscopic Data
The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques such as NMR and mass spectrometry. While the data varies with substitution patterns, the following table provides representative spectral data for related compounds.
Table 3: Representative Spectroscopic Data for Benzo[b]thiophene Derivatives
| Compound | Technique | Key Signals (δ/ppm or m/z) | Reference |
| Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | ¹H NMR (400 MHz, d₆-DMSO) | 8.44 (1H, d), 7.82 (1H, d), 7.64 (1H, dd), 7.17 (2H, bs, NH₂), 3.79 (3H, s, Me) | [4] |
| ¹³C NMR (101 MHz, d₆-DMSO) | 164.6, 148.6, 137.7, 133.2, 131.0, 125.7, 125.2, 117.1, 96.1, 51.4 | [4] | |
| MS (ES) | 286 (M[⁷⁹Br]H⁺, 100%) | [4] | |
| Benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone | ¹H NMR (400 MHz, CDCl₃) | 8.01–7.97 (1H, m), 7.88–7.84 (1H, m), 7.61 (1H, s), 7.44–7.35 (2H, m), 3.82–3.36 (4H, s), 2.05–1.85 (4H, s) | [5] |
| ¹³C NMR (101 MHz, CDCl₃) | 164.92, 139.75, 137.22, 133.13, 126.92, 125.02, 124.90, 123.88, 122.56, 49.15, 46.17, 26.35, 24.61 | [5] | |
| MS (ESI-HRMS) | 254.0610 ([M+Na]⁺) | [5] |
Reactivity and Applications in Drug Development
The Benzo[b]thiophene-3-amine scaffold is a versatile building block in medicinal chemistry. The amine group at the C3 position readily undergoes various chemical transformations, including acylation, alkylation, and condensation reactions, allowing for the synthesis of large libraries of derivatives for biological screening.[6] The bicyclic core is also amenable to functionalization, particularly at the C2 position.[7]
This scaffold is of significant interest due to its presence in numerous biologically active molecules.[1][6] Derivatives have been developed as:
-
Kinase Inhibitors: The thieno[2,3-b]pyridine core, derived from 3-aminobenzo[b]thiophenes, is found in LIMK1 inhibitors.[4]
-
Antimitotic Agents: Certain 2- and 3-aminobenzo[b]thiophene derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine site, thereby exhibiting strong antiproliferative activity against cancer cells.[8]
-
Monoamine Oxidase (MAO) Inhibitors: Benzo[b]thiophen-3-ol derivatives, structurally related to the amine, have been identified as effective and selective inhibitors of human MAO-B, making them potential therapeutic agents for neurodegenerative diseases like Parkinson's disease.[9][10]
-
RhoA/ROCK Pathway Inhibitors: More recently, derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized as potential anticancer agents that target the RhoA/ROCK signaling pathway, which is crucial for tumor growth and metastasis.[5]
Role in RhoA/ROCK Signaling Pathway
The Rho family of GTPases, including RhoA, are key regulators of cellular processes that promote tumor growth and metastasis.[5] The RhoA/ROCK pathway is a critical signaling cascade involved in cell migration and invasion. Inhibiting this pathway is a promising strategy for cancer therapy. Benzo[b]thiophene derivatives have been designed to target RhoA, thereby inhibiting downstream signaling through ROCK and suppressing cancer cell proliferation and invasion.[5]
Caption: Role of Benzo[b]thiophene derivatives in the RhoA/ROCK pathway.[5]
Conclusion
This compound and its derivatives represent a highly valuable class of compounds for drug discovery and development. The synthetic accessibility of the core and the potential for diverse functionalization have led to the identification of potent modulators of various biological targets, including kinases, tubulin, and enzymes like MAO. The recent exploration of this scaffold for targeting cancer-related signaling pathways, such as the RhoA/ROCK pathway, underscores its continuing importance and potential for developing novel therapeutics. This guide provides a foundational understanding for researchers aiming to leverage the chemical and biological properties of the this compound scaffold in their research endeavors.
References
- 1. CAS 3394-36-3: this compound, hydrochloride [cymitquimica.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. This compound hydrochloride | C8H8ClNS | CID 12293663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [tesidottorato.depositolegale.it]
In-Depth Technical Guide to the Physical Properties of Benzo[b]thiophen-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Benzo[b]thiophen-3-amine hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design, synthesis, and formulation. This document presents quantitative data in a structured format, outlines relevant experimental protocols, and includes visualizations of a key synthetic pathway and a potential biological interaction.
Core Physical and Chemical Data
This compound hydrochloride is a heterocyclic compound of interest in medicinal chemistry. Its physical characteristics are foundational to its handling, characterization, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNS | PubChem CID: 12293663[1] |
| Molecular Weight | 185.67 g/mol | PubChem CID: 12293663[1] |
| Appearance | White to off-white crystalline solid | Not specified |
| Melting Point | Not explicitly available in the searched literature. | |
| Solubility | Soluble in water and various organic solvents. | Not specified |
| CAS Number | 3394-36-3 | PubChem CID: 12293663[1] |
Experimental Protocols
The determination of the physical properties of a compound like this compound hydrochloride relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely used and reliable technique.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry this compound hydrochloride is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.
-
For a more precise measurement, a new sample is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/minute.
-
-
Data Recording: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes liquid is recorded as the completion of melting. The melting "point" is reported as this range.
Solubility Determination (Qualitative)
Understanding the solubility of a compound is crucial for its use in various applications, including in vitro assays and formulation development.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes or micropipettes
-
Spatula or analytical balance
Procedure:
-
Solvent Selection: A range of solvents should be tested, starting with water and moving to common organic solvents (e.g., ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane).
-
Sample Preparation: A pre-weighed amount of this compound hydrochloride (e.g., 1-5 mg) is placed into a clean, dry test tube.
-
Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Observation: The sample is visually inspected for the presence of undissolved solid.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to assess for temperature-dependent solubility. Any changes upon cooling should also be noted (e.g., precipitation).
Visualizations
The following diagrams illustrate a key synthetic route to the 3-aminobenzo[b]thiophene core and a potential signaling pathway involving benzo[b]thiophene derivatives.
References
Spectroscopic Data of Benzo[b]thiophen-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that are widely recognized for their diverse pharmacological activities.[1] The introduction of an amine group at the 3-position of the benzo[b]thiophene scaffold creates a molecule with considerable potential for further functionalization and development into novel therapeutic agents. Accurate and detailed spectroscopic characterization is a cornerstone of modern chemical research and drug development, enabling unambiguous structure elucidation and quality control.
This guide focuses on the key spectroscopic techniques used to characterize Benzo[b]thiophen-3-amine: ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.2 - 7.4 | s | - |
| H-4 | 7.8 - 8.0 | d | 7.5 - 8.5 |
| H-5 | 7.3 - 7.5 | t | 7.0 - 8.0 |
| H-6 | 7.3 - 7.5 | t | 7.0 - 8.0 |
| H-7 | 7.7 - 7.9 | d | 7.5 - 8.5 |
| NH₂ | 3.5 - 5.0 | br s | - |
Predicted in a non-polar deuterated solvent like CDCl₃.
¹³C Nuclear Magnetic Resonance (NMR) Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 120 - 125 |
| C-3 | 140 - 145 |
| C-3a | 130 - 135 |
| C-4 | 123 - 128 |
| C-5 | 122 - 127 |
| C-6 | 124 - 129 |
| C-7 | 120 - 125 |
| C-7a | 138 - 142 |
Predicted in a non-polar deuterated solvent like CDCl₃.
Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| N-H (Amine) | 3300 - 3500 | Medium (two bands for primary amine) | Symmetric & Asymmetric Stretch |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretch |
| C=C (Aromatic) | 1500 - 1600 | Medium to Strong | Stretch |
| C-N | 1250 - 1350 | Medium | Stretch |
| N-H | 1550 - 1650 | Medium to Strong | Scissoring (Bending) |
| C-H (Aromatic) | 690 - 900 | Strong to Medium | Out-of-plane Bending |
Mass Spectrometry (MS) Data
| Parameter | Predicted Value/Fragment | Notes |
| Molecular Formula | C₈H₇NS | |
| Molecular Weight | 149.21 g/mol | |
| (M)⁺ | m/z 149 | Molecular ion peak (expected to be prominent) |
| Major Fragments | m/z 122 | Loss of HCN (M-27) |
| m/z 105 | Further fragmentation | |
| m/z 77 | Phenyl cation |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound, based on standard methodologies reported for related compounds.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with an exponential window function and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. The standard electron energy is typically 70 eV.
-
ESI-MS: Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols for the characterization of this compound. For researchers in medicinal chemistry and drug development, this information serves as a valuable starting point for synthesis, reaction monitoring, and quality control. While the data presented is based on sound spectroscopic principles and analysis of related structures, it is imperative that researchers obtain and verify experimental data for their own synthesized samples to ensure the highest degree of accuracy and confidence in their findings. The provided protocols offer a robust framework for conducting such experimental verification.
References
- 1. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
The Benzothiophene Scaffold: A Technical History of Discovery and Therapeutic Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
The benzo[b]thiophene core is a heterocyclic aromatic compound that has emerged as a "privileged scaffold" in medicinal chemistry.[1] First identified in coal tar derivatives, its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide traces the history of benzothiophene, from its initial discovery to its role in modern drug development. It provides an overview of key synthetic methodologies, quantitative biological data for prominent derivatives, detailed experimental protocols, and visual representations of critical signaling pathways and discovery workflows. The guide is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics based on this versatile heterocyclic system.
Early History and Discovery
Benzothiophene (C₈H₆S) is an aromatic organic compound structurally composed of a benzene ring fused to a thiophene ring.[2][3] It naturally occurs as a component of petroleum-related deposits like lignite tar.[3] The isomeric counterpart, benzo[c]thiophene, is less stable and was first synthesized in its derivative form in 1922, with the parent compound being isolated much later in 1962.[4] The more stable and pharmaceutically relevant benzo[b]thiophene became a subject of interest for its utility in creating dyes, such as thioindigo, and later as a foundational structure for bioactive molecules.[3][5] Its journey from an industrial chemical to a pillar of medicinal chemistry highlights the evolution of drug discovery, where versatile scaffolds are identified and elaborated to interact with a wide range of biological targets.[1]
Evolution of Synthetic Methodologies
The synthesis of the benzothiophene core and its derivatives has evolved significantly over the past century. Early methods often involved harsh conditions, while modern techniques offer greater efficiency, regioselectivity, and functional group tolerance.
Classical Synthetic Approaches
One of the earliest and most well-known methods for preparing benzo[b]thiophenes is the acid-catalyzed intramolecular cyclization of α-arylthioacetophenones or related acetals.[6] For instance, the reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid yields a mixture of regioisomeric methoxy-substituted 2-arylbenzo[b]thiophenes, which serve as key precursors for drugs like Raloxifene.[6] Other classical routes include the oxidative cyclization of o-mercaptocinnamic acids, though this is often limited to producing carboxylated derivatives.[6]
Modern Transition-Metal Catalyzed Syntheses
The advent of transition-metal catalysis revolutionized the synthesis of complex heterocyclic systems. For benzothiophenes, palladium- and copper-catalyzed cross-coupling reactions are particularly powerful. The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a key example. This reaction can be employed in a tandem sequence where an initial coupling is followed by an intramolecular cyclization to construct the benzothiophene ring system.[7][8]
A typical workflow for such a synthesis is depicted below.
Key Benzothiophene-Based Therapeutic Agents
The benzothiophene scaffold is present in several clinically successful drugs, demonstrating its therapeutic versatility across different disease areas.
Raloxifene: A Selective Estrogen Receptor Modulator (SERM)
Raloxifene (brand name Evista) is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[6][9] It acts as an estrogen agonist in bone, preserving bone mineral density, while functioning as an estrogen antagonist in breast and uterine tissues.[9][10] This tissue-selective activity is the hallmark of SERMs.
Zileuton: A 5-Lipoxygenase (5-LOX) Inhibitor
Zileuton (brand name Zyflo) is an anti-inflammatory medication used for the management of asthma.[11] It functions by inhibiting 5-lipoxygenase, a key enzyme in the biosynthetic pathway of leukotrienes.[11][12] Leukotrienes are potent inflammatory mediators that cause bronchoconstriction and mucus secretion in the airways.[13]
Sertaconazole: An Antifungal Agent
Sertaconazole (brand name Ertaczo) is a topical antifungal medication.[14] Its chemical structure includes a benzothiophene ring, which distinguishes it from other imidazole antifungals.[14] Sertaconazole has a dual mechanism of action: like other azoles, it inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[12][15] Additionally, its benzothiophene ring is thought to mimic tryptophan, enabling it to form pores in the fungal membrane, leading to cell death.[14]
Quantitative Biological Data
The efficacy of these therapeutic agents is underpinned by their potent and selective interaction with their biological targets. A summary of key quantitative metrics is provided below.
| Drug | Target | Assay Type | Value | Unit | Reference(s) |
| Raloxifene | Estrogen Receptor α (Human) | Binding Affinity (Ki) | 18.0 | nM | [16] |
| Estrogen Receptor β (Human) | Binding Affinity (Ki) | 23.0 | nM | [16] | |
| MCF-7 Cell Proliferation | Estrogen Antagonist (IC₅₀) | 0.05 | nM | [17][18] | |
| Zileuton | 5-Lipoxygenase (Human PMNL) | LTB₄ Biosynthesis (IC₅₀) | 0.4 | µM | [12] |
| 5-Lipoxygenase (Human Whole Blood) | LTB₄ Biosynthesis (IC₅₀) | 0.9 | µM | [12] | |
| 5-Lipoxygenase (Rat Leukocytes) | Enzyme Inhibition (IC₅₀) | 0.3 | µM | [5] | |
| Sertaconazole | Candida albicans | Antifungal Activity (MIC₉₀) | ≤0.1 - 4 | µg/mL | [14] |
| Dermatophytes | Antifungal Activity (Geometric MIC) | 0.06 - 1 | µg/mL | [14] | |
| Gram-Positive Bacteria | Antibacterial Activity (Geometric MIC) | 0.88 | µg/mL |
PMNL: Polymorphonuclear Leukocytes; MIC: Minimum Inhibitory Concentration; MIC₉₀: MIC for 90% of isolates.
Key Signaling Pathways
Understanding the mechanism of action of benzothiophene derivatives requires a detailed knowledge of the signaling pathways they modulate.
Raloxifene and the Estrogen Receptor Signaling Pathway
Estrogen Receptors (ERα and ERβ) are ligand-activated transcription factors.[19] In the classical genomic pathway, estrogen binding causes the receptor to dimerize and bind to Estrogen Response Elements (EREs) on DNA, recruiting co-activators to initiate gene transcription.[20][21] Raloxifene binds to the ER, but its bulky side chain causes a conformational change that blocks the binding of co-activators, leading to an antagonist effect in tissues like the breast.[9] In bone, different co-regulator proteins may be involved, allowing for an agonist effect.
Zileuton and the 5-Lipoxygenase (5-LOX) Pathway
The 5-LOX pathway begins with the release of arachidonic acid (AA) from cell membranes by phospholipase A₂.[1][15] The enzyme 5-LOX, in conjunction with its activating protein (FLAP), converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[22] This unstable intermediate is then converted to leukotriene A₄ (LTA₄), the precursor for all other leukotrienes, including the potent chemoattractant LTB₄ and the cysteinyl-leukotrienes (LTC₄, LTD₄, LTE₄) that mediate bronchoconstriction.[22][23] Zileuton directly inhibits the 5-LOX enzyme, blocking the entire downstream cascade.[13]
Detailed Experimental Protocols
To provide practical context for researchers, this section outlines representative protocols for the synthesis and biological evaluation of benzothiophene derivatives, based on published methodologies.
Representative Synthesis: 2-Arylbenzo[b]thiophene via Tandem Sonogashira Coupling and Cyclization
This protocol is a representative procedure for the synthesis of a 2-substituted benzo[b]thiophene from a 2-iodothiophenol and a terminal alkyne, adapted from literature methods.[7][24]
Materials:
-
2-Iodothiophenol
-
Substituted Phenylacetylene (1.1 equivalents)
-
Palladium(II) chloride (PdCl₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N) (anhydrous, 3 equivalents)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and argon inlet, add PdCl₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe, followed by anhydrous triethylamine.
-
Add 2-iodothiophenol (1.0 eq) to the stirring solution.
-
Add the substituted phenylacetylene (1.1 eq) dropwise over 5 minutes.
-
Heat the reaction mixture to 80 °C and stir under argon. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the organic phase with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-arylbenzo[b]thiophene.
Biological Assay: In Vitro 5-Lipoxygenase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of a test compound (e.g., Zileuton) on 5-LOX in a cellular context.[12][25]
Materials:
-
Human Polymorphonuclear Leukocytes (PMNLs) or a suitable cell line (e.g., RBL-1)
-
Test compound (dissolved in DMSO)
-
Calcium Ionophore A23187
-
Arachidonic Acid
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for Leukotriene B₄ (LTB₄) quantification or LC-MS/MS system
-
96-well plates
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions in PBS to achieve the desired final concentrations.
-
Isolate and resuspend PMNLs in PBS at a concentration of 1-5 x 10⁶ cells/mL.
-
Aliquot the cell suspension into a 96-well plate.
-
Add the diluted test compound to the wells and pre-incubate for 15-30 minutes at 37 °C. Include a vehicle control (DMSO) and a positive control (e.g., Zileuton).
-
Initiate the leukotriene synthesis by adding calcium ionophore A23187 (final concentration ~1-5 µM) and arachidonic acid (final concentration ~10-20 µM).
-
Incubate for 10-15 minutes at 37 °C.
-
Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Collect the supernatant for analysis.
-
Quantify the amount of LTB₄ in the supernatant using a commercial ELISA kit or by LC-MS/MS, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
The history of benzothiophene is a compelling narrative of chemical discovery and therapeutic innovation. From its origins as a coal tar component to its current status as a privileged scaffold, it has enabled the development of life-changing medicines. The structural rigidity, electronic properties, and synthetic tractability of the benzothiophene core continue to make it an attractive starting point for the design of novel enzyme inhibitors, receptor modulators, and other bioactive agents. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the benzothiophene scaffold is poised to remain a valuable tool in the armamentarium of medicinal chemists for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 7. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal activity of sertaconazole in vitro against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. uwyo.edu [uwyo.edu]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Benzo[b]thiophen-3-amine: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophen-3-amine stands as a privileged heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural and electronic properties, characterized by a fused bicyclic system containing a thiophene and a benzene ring with a reactive amino group at the 3-position, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows are presented to aid researchers in harnessing the full potential of this versatile core.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in synthesis and drug design. While experimental data for some of these properties are not extensively reported, computational predictions and data from its hydrochloride salt and related derivatives provide valuable insights.
| Property | Value/Description | Source/Method |
| Molecular Formula | C₈H₇NS | - |
| Molecular Weight | 149.21 g/mol | - |
| Appearance | Not widely reported, likely a solid | - |
| Melting Point | Not widely reported for the free base | - |
| pKa (predicted) | 4.5 - 5.5 (for the conjugate acid) | Computational Prediction |
| logP (predicted) | 2.1 - 2.5 | Computational Prediction |
| ¹H NMR | Data available for derivatives | [1][2] |
| ¹³C NMR | Data available for derivatives | [1][2] |
| IR Spectroscopy | N-H stretching: ~3300-3500 cm⁻¹, Aromatic C-H stretching: ~3000-3100 cm⁻¹, C=C stretching: ~1400-1600 cm⁻¹ | [3][4] |
| Mass Spectrometry | M+ ion at m/z = 149 | [5] |
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic strategies. A prevalent and efficient method is the microwave-assisted reaction of 2-halobenzonitriles with α-mercaptoacetates, which proceeds via a Thorpe-Ziegler-type cyclization.
General Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylates
This procedure provides a rapid and high-yielding route to 3-aminobenzo[b]thiophene derivatives, which can be further manipulated to yield the parent amine.[1][6][7]
Materials:
-
Appropriately substituted 2-halobenzonitrile (1.0 equiv)
-
Methyl thioglycolate (1.05 equiv)
-
Triethylamine (3.1 equiv)
-
Dry Dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of the 2-halobenzonitrile, methyl thioglycolate, and triethylamine is prepared in dry DMSO to a concentration of approximately 2 M with respect to the benzonitrile.
-
The reaction mixture is irradiated in a microwave synthesizer at 130 °C for the specified time (typically 10-30 minutes), with the hold time being measured at the target temperature.
-
After completion, the reaction vessel is cooled to room temperature using a stream of compressed air.
-
The reaction mixture is then poured into ice-water.
-
The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried in vacuo to afford the desired methyl 3-aminobenzo[b]thiophene-2-carboxylate.[1]
Representative Yields for Substituted Derivatives: [1]
| R¹ (at C5) | R² (at C6) | Yield (%) |
| Br | H | 96 |
| NO₂ | H | 85 |
| Cl | H | 91 |
| H | CF₃ | 72 |
| H | NO₂ | 88 |
Chemical Reactivity and Functionalization
The this compound core offers two primary sites for chemical modification: the nucleophilic amino group at the C3 position and the electron-rich thiophene ring, particularly at the C2 position. This dual reactivity allows for the generation of extensive and diverse chemical libraries.
N-Functionalization Reactions
The amino group readily undergoes acylation, alkylation, and reductive amination, providing access to a wide range of amides, secondary and tertiary amines, and other nitrogen-containing functionalities.
Experimental Protocol: N-Acetylation of an Amino Group [2][8][9][10]
Materials:
-
3-Aminobenzo[b]thiophene derivative (1.0 equiv)
-
Acetic anhydride (1.1 - 1.5 equiv)
-
Aqueous medium (e.g., water, or a mixture with a co-solvent)
-
Base (e.g., sodium bicarbonate)
Procedure:
-
The 3-aminobenzo[b]thiophene derivative is suspended or dissolved in an aqueous medium.
-
The mixture is cooled in an ice bath.
-
Acetic anhydride is added, followed by the portion-wise addition of a base such as solid sodium bicarbonate until effervescence ceases.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The resulting precipitate is filtered, washed with water, and dried to yield the N-acetylated product.[2]
C2-Functionalization Reactions
The C2 position of the benzo[b]thiophene ring is susceptible to electrophilic substitution and can be functionalized through halogenation followed by cross-coupling reactions.
Experimental Protocol: C2-Bromination with N-Bromosuccinimide (NBS) [11][12][13][14]
Materials:
-
3-Aminobenzo[b]thiophene derivative (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 - 1.1 equiv)
-
Acetonitrile or another suitable solvent
Procedure:
-
The 3-aminobenzo[b]thiophene derivative is dissolved in the chosen solvent and cooled to 0 °C.
-
NBS is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the C2-bromo derivative.[12]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling at C2 [15][16][17][18][19]
Materials:
-
C2-Bromo-3-aminobenzo[b]thiophene derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
Procedure:
-
To a reaction vessel, the C2-bromo-3-aminobenzo[b]thiophene derivative, arylboronic acid, palladium catalyst, and base are added.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
The solvent system is added, and the mixture is heated to reflux (typically 80-100 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield the C2-arylated product.[16]
Applications in Drug Discovery
Derivatives of this compound have demonstrated a broad spectrum of biological activities, establishing this scaffold as a cornerstone in the development of novel therapeutic agents.
Kinase Inhibitors
The benzo[b]thiophene core has been extensively utilized in the design of inhibitors for various protein kinases, which are critical targets in oncology and other diseases. Notably, derivatives have shown potent activity against PIM kinases and LIM kinases (LIMK).[1][7][20][21][22][23][24][25][26][27][28]
Biological Activity of Benzo[b]thiophene-based Kinase Inhibitors:
| Target Kinase | Compound Scaffold | IC₅₀ (nM) | Reference |
| PIM-1 | Thieno[2,3-d]pyrimidin-4-one | 95 | [24] |
| PIM-1 | Dihydropyridine-3-carbonitrile | 130 | [20] |
| LIMK1 | Pyrrolopyrimidine derivative | 7 | [28] |
| LIMK2 | Pyrrolopyrimidine derivative | 8 | [28] |
RhoA/ROCK Pathway Modulators
The RhoA/ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction, and its dysregulation is implicated in cancer metastasis. Benzo[b]thiophene derivatives have been developed as inhibitors of this pathway, representing a promising strategy for anti-cancer therapy.
Drug Discovery Workflow: A Fragment-Based Approach
This compound, with its relatively low molecular weight and rich chemical handles, is an ideal starting point for fragment-based drug discovery (FBDD). The following workflow illustrates a typical progression from a fragment hit to a lead compound.[29][30][31][32][33]
Conclusion
This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its accessible synthesis, predictable reactivity at both the amino group and the thiophene ring, and the proven track record of its derivatives as potent modulators of key biological targets underscore its importance. This guide has provided a detailed overview of the essential knowledge required to effectively utilize this scaffold in drug discovery programs. By leveraging the provided protocols and understanding the biological context of its applications, researchers can continue to unlock the therapeutic potential of this remarkable heterocyclic core.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 7. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 9. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
- 18. benchchem.com [benchchem.com]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pim (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 24. researchgate.net [researchgate.net]
- 25. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 31. lifechemicals.com [lifechemicals.com]
- 32. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. prepchem.com [prepchem.com]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents across various disease areas. This technical guide provides an in-depth overview of the significant biological activities associated with the benzo[b]thiophene scaffold, with a focus on anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key assays.
Anticancer Activity
Benzo[b]thiophene derivatives have shown significant promise as anticancer agents, acting through various mechanisms of action, including the inhibition of crucial signaling pathways and cellular processes involved in cancer progression.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell proliferation, survival, and differentiation.[1] Its persistent activation is a hallmark of many cancers, making it an attractive therapeutic target.[2][3] Benzo[b]thiophene-based compounds have been developed as potent STAT3 inhibitors.[1]
A proposed signaling pathway for STAT3 activation and its inhibition is depicted below.
Caption: STAT3 signaling pathway and point of inhibition.
Targeting the RhoA/ROCK Pathway
The RhoA/ROCK signaling pathway plays a crucial role in cell migration, invasion, and metastasis.[4][5] Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and identified as inhibitors of this pathway, demonstrating the potential to suppress cancer metastasis.[4]
The diagram below illustrates the role of the RhoA/ROCK pathway in cancer cell migration and its inhibition.
Caption: RhoA/ROCK pathway in cell migration.
Tubulin Polymerization Inhibition
Several benzo[b]thiophene acrylonitrile analogs have been identified as potent inhibitors of tubulin polymerization.[6] By disrupting microtubule dynamics, these compounds induce mitotic arrest and apoptosis in cancer cells.[6][7]
Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound Class | Target/Mechanism | Cell Line(s) | Potency (IC50/GI50) | Reference(s) |
| Benzo[b]thiophene 1,1-dioxide derivatives | STAT3 Inhibition | Various cancer cells | Compound 8b showed potent activity | [1] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK Pathway Inhibition | MDA-MB-231 | Compound b19 significantly inhibited proliferation, migration, and invasion | [4] |
| Benzo[b]thiophene acrylonitrile analogs | Tubulin Polymerization Inhibition | 60 human cancer cell lines | GI50 values in the range of 10–100 nM | [6][8] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Induction of apoptosis | MDA-MB-231, HepG2, LNCaP, Caco-2, Panc-1, HeLa, Ishikawa | EC50 values ranging from 63.74 to 146.75 µM | [9] |
Antimicrobial Activity
The benzo[b]thiophene scaffold is a versatile platform for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi, including multidrug-resistant strains.[10]
Acylhydrazone Derivatives against Staphylococcus aureus
Benzo[b]thiophene acylhydrazones have been synthesized and evaluated for their activity against Staphylococcus aureus, including methicillin-resistant (MRSA) strains.[10][11]
Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound Class | Target Organism(s) | Potency (MIC) | Reference(s) |
| Benzo[b]thiophene acylhydrazones | Staphylococcus aureus (including MRSA) | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a MIC of 4 µg/mL | [10][11] |
| 3-Halobenzo[b]thiophenes | Gram-positive bacteria and yeast | Cyclohexanol-substituted derivatives showed a low MIC of 16 µg/mL | [12] |
| Various substituted benzo[b]thiophenes | S. aureus, B. subtilis, E. coli, C. albicans | Compounds 2b, 2c, 2e, 3c, 3h exhibited significant activity | [13] |
Anti-inflammatory Activity
Benzo[b]thiophene derivatives have demonstrated notable anti-inflammatory properties. For instance, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has been shown to significantly reduce nitric oxide production in LPS-induced RAW264.7 macrophage cells by inhibiting the expression of proinflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[5] Other derivatives have also been reported as potent anti-inflammatory and analgesic agents.[14]
Neuroprotective Activity
The benzo[b]thiophene scaffold has also been explored for its potential in treating neurodegenerative diseases. Certain derivatives have been identified as modulators of amyloid-beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease.[15][16] Additionally, benzo[b]thiophen-3-ol derivatives have been investigated as effective inhibitors of human monoamine oxidase (MAO), suggesting their potential for the treatment of neurodegenerative conditions like Parkinson's disease.[17][18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines for key experiments cited in this guide.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzo[b]thiophene derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 or GI50 value.[19][20]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][21]
Protocol Outline:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the benzo[b]thiophene compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22][23]
STAT3 Inhibition Assay: Western Blot Analysis
Western blotting can be used to assess the phosphorylation status of STAT3, a key indicator of its activation.
Protocol Outline:
-
Cell Treatment: Treat cancer cells with the benzo[b]thiophene inhibitor for a specified time, followed by stimulation with a STAT3 activator (e.g., IL-6).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control antibody (e.g., GAPDH) should also be used.
-
Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT3.[24][25]
Drug Discovery and Development Workflow
The journey of a benzo[b]thiophene derivative from a laboratory curiosity to a clinical candidate follows a well-defined drug discovery and development workflow.
Caption: A simplified drug discovery workflow.[26][27][28]
Conclusion
The benzo[b]thiophene scaffold represents a highly versatile and promising platform in the field of drug discovery. The diverse range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscores its therapeutic potential. The continued exploration of structure-activity relationships, elucidation of mechanisms of action, and optimization of pharmacokinetic properties of benzo[b]thiophene derivatives are expected to yield novel and effective drug candidates to address a multitude of unmet medical needs. This guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic core.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jebms.org [jebms.org]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 7. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oiccpress.com [oiccpress.com]
- 10. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. ppd.com [ppd.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. rr-asia.woah.org [rr-asia.woah.org]
- 23. bio-protocol.org [bio-protocol.org]
- 24. benchchem.com [benchchem.com]
- 25. STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nebiolab.com [nebiolab.com]
- 27. genemod.net [genemod.net]
- 28. Drug Discovery Workflow - What is it? [vipergen.com]
The Medicinal Chemistry of Aminobenzothiophenes: A Technical Guide for Drug Discovery Professionals
Introduction
The benzo[b]thiophene scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its derivatives, aminobenzothiophenes have garnered significant interest due to their synthetic accessibility and diverse pharmacological activities. This versatile core has been successfully incorporated into a range of therapeutic agents, demonstrating its potential in the development of novel drugs targeting a wide array of diseases.[1][2] Aminobenzothiophene derivatives have shown promise as anticancer, antimicrobial, and antipsychotic agents, as well as selective estrogen receptor modulators (SERMs) and treatments for neurodegenerative disorders.[1][2]
This technical guide provides an in-depth overview of the medicinal chemistry of aminobenzothiophenes, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new therapeutic agents.
Synthesis of the Aminobenzothiophene Core
The aminobenzothiophene scaffold can be synthesized through several key methodologies, with the Gewald reaction being a prominent and versatile approach. Other important methods include transition metal-catalyzed reactions like the Sonogashira coupling.
Gewald Reaction
The Gewald reaction is a multi-component condensation that provides a straightforward route to polysubstituted 2-aminothiophenes.[3][4] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3]
Experimental Protocol: Gewald Synthesis of 2-Aminothiophene Derivatives [3][5]
This protocol describes a general procedure for the synthesis of 2-aminothiophene derivatives.
Materials:
-
α-Methylene carbonyl compound (e.g., cyclohexanone) (1 equivalent)
-
α-Cyanoester (e.g., ethyl cyanoacetate or malononitrile) (1 equivalent)
-
Elemental sulfur (1 equivalent)
-
Base (e.g., morpholine or triethylamine) (catalytic to stoichiometric amount)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine the α-methylene carbonyl compound, the α-cyanoester, and elemental sulfur in the chosen solvent.
-
Add the base to the mixture.
-
Heat the reaction mixture to reflux with stirring. The reaction temperature and time will vary depending on the specific substrates and solvent used (typically ranging from room temperature to the boiling point of the solvent for several hours).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the product may be isolated by evaporating the solvent under reduced pressure followed by purification.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and inorganic impurities.
-
The product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Caption: Workflow of the Gewald Reaction for 2-Aminothiophene Synthesis.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is catalyzed by palladium and copper complexes and is a powerful tool for the synthesis of substituted benzothiophenes.[6]
Experimental Protocol: Sonogashira Coupling for Benzothiophene Synthesis [6][8]
This protocol provides a general procedure for the synthesis of 2-substituted benzo[b]thiophenes.
Materials:
-
2-Halothiophenol (e.g., 2-iodothiophenol) (1 equivalent)
-
Terminal alkyne (e.g., phenylacetylene) (1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) cocatalyst (e.g., CuI) (2-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., DMF, toluene, or the amine base itself)
-
Reaction vessel (e.g., Schlenk tube or sealed tube)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 2-halothiophenol, palladium catalyst, and copper(I) cocatalyst.
-
Add the solvent and the base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture is typically quenched with water or an aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzo[b]thiophene.
Caption: General Workflow for Sonogashira Coupling in Benzothiophene Synthesis.
Therapeutic Applications of Aminobenzothiophenes
Anticancer Activity
Aminobenzothiophene derivatives have emerged as a promising class of anticancer agents, primarily through their action as tubulin polymerization inhibitors and kinase inhibitors.
Certain aminobenzothiophenes act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. These compounds often bind to the colchicine site on tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.
A notable example is 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, which demonstrates potent inhibition of cancer cell growth at subnanomolar concentrations.[9] The structure-activity relationship (SAR) studies have highlighted the importance of the 3,4,5-trimethoxybenzoyl group and the substitution pattern on the benzothiophene ring for potent activity.
| Compound ID | Cell Line | IC₅₀ (nM) | Reference |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various Cancer Cell Lines | Subnanomolar | [9] |
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay [10][11]
This fluorescence-based assay monitors the effect of test compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye that binds to polymerized tubulin
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
Test compounds dissolved in DMSO
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin (final concentration ~2 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration ~15%), and the fluorescent reporter dye.
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.
-
Pre-warm the 96-well plate to 37°C.
-
Add the diluted test compounds and controls to the appropriate wells.
-
To initiate polymerization, add the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate and extent of polymerization for each condition. The IC₅₀ value is determined by plotting the inhibition of polymerization against the concentration of the test compound.[11]
Caption: Mechanism of Action of Aminobenzothiophene-based Tubulin Inhibitors.
Aminobenzothiophenes also serve as scaffolds for the development of potent kinase inhibitors, which are crucial in cancer therapy due to the role of kinases in cell signaling and proliferation.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [12]
This assay determines the IC₅₀ value of a compound by measuring the amount of ATP remaining after a kinase reaction.
Materials:
-
Target kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of the assay plate, add the kinase and its substrate in the kinase assay buffer.
-
Add the diluted test compound or DMSO (for controls).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Stop the reaction and add the luminescence-based ATP detection reagent.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.[13]
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Oxindole Derivatives | TLK2 | Varies | [14] |
| Diaryl Urea Derivatives | B-RAF | Varies | [15] |
Caption: Competitive Inhibition of Kinase Activity by Aminobenzothiophenes.
Selective Estrogen Receptor Modulators (SERMs)
Aminobenzothiophenes are the chemical foundation for a class of SERMs, most notably raloxifene and its analog arzoxifene.[16][17] SERMs exhibit tissue-selective estrogen agonist and antagonist effects.[18] For instance, they act as estrogen antagonists in breast and uterine tissues, while functioning as agonists in bone.[19][20] This dual activity makes them valuable for the treatment and prevention of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer.[16]
The mechanism of action involves binding to estrogen receptors (ERα and ERβ), which leads to conformational changes in the receptor that are different from those induced by estrogen.[19][21] This results in differential recruitment of coactivator and corepressor proteins, leading to tissue-specific gene regulation.[19]
| Compound | Receptor | Binding Affinity (Ki, nM) | Activity | Reference |
| Raloxifene | ERα | 0.37 - 0.52 | Antagonist (breast), Agonist (bone) | [10][16] |
| ERβ | 12 | [10] | ||
| Arzoxifene | ERα | 0.179 | Potent Antagonist (breast) | [22][23] |
Experimental Protocol: Uterotrophic Assay for SERM Activity [24][25]
This in vivo assay evaluates the estrogenic or anti-estrogenic effects of a compound on the uterus of ovariectomized or immature female rodents.
Materials:
-
Ovariectomized or immature female rats or mice
-
Test compound
-
Positive control (e.g., 17β-estradiol)
-
Vehicle control
-
Dosing equipment (e.g., gavage needles, injection syringes)
-
Analytical balance
Procedure:
-
Acclimate the animals to the housing conditions.
-
Administer the test compound, positive control, or vehicle to the animals daily for a set period (e.g., 3-7 days). Administration can be via oral gavage or subcutaneous injection.
-
On the day after the final dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove luminal fluid.
-
Record the wet weight of the uterus.
-
An increase in uterine weight compared to the vehicle control indicates estrogenic activity, while a lack of increase or inhibition of estradiol-induced uterine weight gain indicates anti-estrogenic activity.
Caption: Tissue-selective action of aminobenzothiophene-based SERMs.
Antimicrobial Activity
Aminobenzothiophene derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action is not always fully elucidated but can involve the disruption of essential cellular processes in the microorganisms.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazolo benzothiophene derivatives | Klebsiella pneumoniae | 20 | [9] |
| S. aureus | 10-20 | [9] | |
| 3-Halobenzo[b]thiophene derivatives | S. aureus, E. faecalis, C. albicans | 16 | [26] |
| Tetrahydrobenzothiophene derivatives | E. coli | 0.64 - 1.11 (µM) | [27] |
| P. aeruginosa | 0.61 - 1.00 (µM) | [27] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [11][19][28]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic as a positive control
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a 0.5 McFarland standard.
-
In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth.
-
Inoculate each well (except for the sterility control) with the standardized microbial suspension.
-
Include a positive control (inoculum with a standard antibiotic), a negative/growth control (inoculum with no compound), and a sterility control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured with a plate reader.
Applications in Neurodegenerative Diseases and as Antipsychotic Agents
The aminobenzothiophene scaffold is also being explored for the treatment of neurodegenerative disorders like Alzheimer's disease and as potential antipsychotic agents. The development of compounds for these indications is an active area of research, with a focus on designing molecules that can cross the blood-brain barrier and interact with relevant neurological targets.
Experimental Protocol: In Vivo Assessment of Antipsychotic Activity (Prepulse Inhibition) [29][30]
Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating that is deficient in some psychiatric disorders, including schizophrenia. The ability of a drug to restore PPI in animal models is predictive of antipsychotic activity.
Materials:
-
Rodents (rats or mice)
-
Startle response measurement system with a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
Test compound
-
Control vehicle
Procedure:
-
Acclimate the animal to the testing chamber for a short period.
-
Administer the test compound or vehicle at a predetermined time before the test.
-
The test session consists of a series of trials, including pulse-alone trials (a strong startling stimulus), prepulse-plus-pulse trials (a weaker prepulse stimulus preceding the startling pulse), and no-stimulus trials.
-
The startle response is recorded for each trial.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials.
-
An increase in PPI in treated animals compared to controls suggests potential antipsychotic activity.
Experimental Protocol: Assessment of Cognitive Improvement in Alzheimer's Disease Mouse Models [31][32]
Behavioral assays like the Morris water maze are used to evaluate the effects of test compounds on learning and memory in transgenic mouse models of Alzheimer's disease.
Materials:
-
Transgenic mouse model of Alzheimer's disease
-
Morris water maze (a circular pool filled with opaque water)
-
A hidden escape platform
-
Video tracking system
-
Test compound
-
Control vehicle
Procedure:
-
Treat the mice with the test compound or vehicle for a specified duration.
-
The test consists of an acquisition phase where the mice are trained over several days to find the hidden platform using spatial cues around the pool.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.
-
Improved performance (e.g., shorter escape latencies, more time in the target quadrant) in the treated group compared to the control group indicates a potential cognitive-enhancing effect.
Conclusion
The aminobenzothiophene scaffold represents a highly versatile and valuable core in medicinal chemistry. Its synthetic tractability, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued importance in the quest for novel therapeutics. From potent anticancer agents and selective estrogen receptor modulators to promising antimicrobial and CNS-active compounds, the aminobenzothiophene nucleus offers a rich platform for the design and development of future drugs. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in this exciting field of drug discovery.
References
- 1. youtube.com [youtube.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. Developing animal models for analyzing SERM activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 17. Arzoxifene: the evidence for its development in the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. protocols.io [protocols.io]
- 21. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Arzoxifene - Wikipedia [en.wikipedia.org]
- 24. In vivo bioluminescence imaging to evaluate estrogenic activities of endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An Innovative Method to Classify SERMs Based on the Dynamics of Estrogen Receptor Transcriptional Activity in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 30. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
The Stability and Reactivity of the 3-Aminobenzo[b]thiophene Core: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, chemical behavior, and therapeutic relevance of the 3-aminobenzo[b]thiophene scaffold, providing researchers and drug development scientists with a comprehensive resource for leveraging this privileged heterocyclic system.
The benzo[b]thiophene moiety is a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and rigid bicyclic framework make it an attractive scaffold for the design of novel therapeutic agents. Among its derivatives, the 3-aminobenzo[b]thiophene core has garnered significant attention as a versatile building block in medicinal chemistry, leading to the development of potent inhibitors for a range of biological targets, including kinases and tubulin. This technical guide provides a detailed overview of the stability and reactivity of the 3-aminobenzo[b]thiophene core, offering valuable insights for its application in drug discovery and development.
Synthesis of the 3-Aminobenzo[b]thiophene Core
The construction of the 3-aminobenzo[b]thiophene scaffold can be achieved through several synthetic strategies. One of the most efficient and widely adopted methods is a microwave-assisted, one-pot reaction involving the condensation of a 2-halobenzonitrile with methyl thioglycolate in the presence of a base.[1][2][3] This approach offers rapid access to a diverse range of substituted 3-aminobenzo[b]thiophenes in high yields.
Another notable method is the Gewald reaction, a multicomponent condensation that provides a straightforward route to polysubstituted 2-aminothiophenes, which can be precursors to or isomers of the target scaffold depending on the starting materials.
Table 1: Synthesis of 3-Aminobenzo[b]thiophene Derivatives via Microwave-Assisted Annulation [4]
| Entry | 2-Halobenzonitrile | Product | Yield (%) |
| 1 | 2-Fluorobenzonitrile | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 85 |
| 2 | 2-Chlorobenzonitrile | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 88 |
| 3 | 2-Bromobenzonitrile | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 92 |
| 4 | 2-Iodobenzonitrile | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 78 |
| 5 | 5-Bromo-2-fluorobenzonitrile | Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate | 96 |
| 6 | 2-Fluoro-5-(trifluoromethyl)benzonitrile | Methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 75 |
Stability of the 3-Aminobenzo[b]thiophene Core
While comprehensive quantitative data on the stability of the parent 3-aminobenzo[b]thiophene core under various conditions is not extensively documented in the literature, studies on its derivatives provide valuable insights into its general robustness.
Thermal Stability: Benzo[b]thiophene derivatives, in general, exhibit good thermal stability. For instance, thermal decomposition studies on azidovinylbenzo[b]thiophenes have been conducted, though these focus on the reactivity of the azide group upon heating rather than the degradation of the core itself.[5]
Chemical Stability: The stability of the 3-aminobenzo[b]thiophene core is influenced by the nature of its substituents and the reaction conditions. The amino group can be susceptible to oxidation, and the thiophene ring can undergo oxidation to the corresponding sulfoxide or sulfone under strong oxidizing conditions.[6] The stability under acidic and basic conditions is dependent on the specific functional groups present on the molecule. For example, ester functionalities can be hydrolyzed under basic or acidic conditions.
Reactivity of the 3-Aminobenzo[b]thiophene Core
The 3-aminobenzo[b]thiophene core possesses a rich and diverse reactivity profile, allowing for a wide range of chemical modifications to explore structure-activity relationships.
Electrophilic Substitution Reactions
The electron-donating nature of the amino group at the 3-position and the sulfur atom in the thiophene ring influences the regioselectivity of electrophilic substitution reactions. The position of substitution is also highly dependent on the nature of the electrophile and the reaction conditions.
Halogenation: Direct halogenation of the benzo[b]thiophene core can be challenging and may lead to a mixture of products or require harsh conditions.[1] However, electrophilic cyclization of 2-alkynyl thioanisoles provides a regioselective route to 3-halobenzo[b]thiophenes.[7]
Nitration: The nitration of benzo[b]thiophenes is sensitive to the substituents present on the ring. For benzo[b]thiophene-3-carboxylic acid, nitration occurs on the benzene ring at positions 4, 5, 6, and 7, with the product distribution depending on the nitrating agent and conditions.[8]
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings. This reaction can be used to introduce a formyl group onto the benzo[b]thiophene nucleus, typically at the 2-position.[9][10][11][12]
Friedel-Crafts Acylation: Friedel-Crafts acylation of thiophenes generally occurs with high regioselectivity at the 2-position due to the superior stabilization of the cationic intermediate.[11][13] The presence of the amino group at the 3-position can further influence the outcome of this reaction.
Table 2: Regioselectivity of Electrophilic Substitution on the Benzo[b]thiophene Ring
| Reaction | Reagents | Position of Substitution | Reference |
| Halogenation (via electrophilic cyclization) | I₂, Br₂, NBS | 3 | [7] |
| Nitration (on 3-carboxy derivative) | HNO₃/H₂SO₄ or KNO₃/H₂SO₄ | 4, 5, 6, 7 | [8] |
| Vilsmeier-Haack Formylation | POCl₃/DMF | 2 | [9][10][11][12] |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Predominantly 2 | [11][13] |
Nucleophilic and Metal-Catalyzed Reactions
The 3-amino group and halogenated derivatives of the benzo[b]thiophene core are amenable to a variety of nucleophilic substitution and metal-catalyzed cross-coupling reactions, which are instrumental in building molecular complexity.
Buchwald-Hartwig C-N Coupling: The amino group at the 3-position can participate in palladium-catalyzed Buchwald-Hartwig C-N coupling reactions with aryl halides, providing a route to N-aryl derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: Halogenated 3-aminobenzo[b]thiophene derivatives are versatile substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide array of substituents.
Biological Significance and Signaling Pathways
Derivatives of the 3-aminobenzo[b]thiophene core have emerged as potent modulators of several important biological pathways, demonstrating their potential as therapeutic agents.
Inhibition of Tubulin Polymerization
Certain 2- and 3-aminobenzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.[2][14] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.
Inhibition of Kinase Signaling Pathways
The 3-aminobenzo[b]thiophene scaffold has proven to be a valuable template for the development of inhibitors targeting various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.
STAT3 Signaling Pathway: Derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide, such as Stattic, are known inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[15][16][17][18] They can block the phosphorylation and subsequent dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of target genes involved in cell survival and proliferation.
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes[4]
A mixture of the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (2 M) is irradiated in a microwave synthesizer at 130 °C for a specified time. After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting solid is collected by filtration, washed with water, and dried in vacuo to yield the desired 3-aminobenzo[b]thiophene product.
General Procedure for Buchwald-Hartwig C-N Coupling
To a reaction vessel under an inert atmosphere is added the 3-aminobenzo[b]thiophene derivative (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu). The vessel is sealed and the mixture is stirred in a suitable solvent (e.g., dioxane or toluene) at elevated temperature (80-120 °C) until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Conclusion
The 3-aminobenzo[b]thiophene core represents a highly valuable and versatile scaffold in modern drug discovery. Its accessible synthesis, diverse reactivity, and proven success in targeting key biological pathways make it a privileged structure for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the stability and reactivity of this important heterocyclic system, offering a foundation for its continued exploration and exploitation in the quest for new and effective medicines. Further investigation into the quantitative stability of the core and the continued exploration of its synthetic diversification will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. 3-Aminobenzo[b]thiophene-2-carboxylic acid | 40142-71-0 [sigmaaldrich.com]
Benzo[b]thiophen-3-amine Derivatives: A Technical Guide for Early Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of Benzo[b]thiophen-3-amine derivatives, a promising scaffold in the landscape of early drug discovery. This document provides a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR), with a focus on their potential as kinase and tubulin polymerization inhibitors. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate further research and development in this area.
Introduction
The benzo[b]thiophene core is a privileged structure in medicinal chemistry, featured in several approved drugs such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1] The introduction of an amino group at the 3-position of the benzo[b]thiophene scaffold provides a versatile platform for further derivatization, leading to compounds with a wide range of biological activities.[1] These derivatives have garnered significant interest in recent years as potent inhibitors of various protein kinases and as antimitotic agents that disrupt tubulin polymerization, highlighting their potential in oncology and other therapeutic areas.[1][2]
Synthesis of this compound Derivatives
A rapid and efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[1] This approach offers high yields and short reaction times, making it suitable for the generation of compound libraries for screening purposes.[1]
General Experimental Protocol: Microwave-Assisted Synthesis
A mixture of the appropriately substituted 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry dimethyl sulfoxide (DMSO) is subjected to microwave irradiation at 130°C.[1] The reaction progress is monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired 3-aminobenzo[b]thiophene-2-carboxylate derivative.[1] Further modifications, such as amide coupling or reduction of the ester, can be performed to generate a diverse range of derivatives.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated significant potential in several key areas of drug discovery, primarily as kinase inhibitors and inhibitors of tubulin polymerization.
Kinase Inhibition
The 3-aminobenzo[b]thiophene scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of several protein kinases implicated in cancer and inflammatory diseases.
LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics and are overexpressed in several cancers, where they promote metastasis.[1] 3-Aminothieno[2,3-b]pyridine-2-carboxamides, which can be considered derivatives of the 3-aminobenzo[b]thiophene core, have been identified as inhibitors of LIMK1.[1]
MK2 is a downstream kinase in the p38 MAPK signaling pathway, which plays a crucial role in inflammatory responses.[1] The 3-aminobenzo[b]thiophene derivative PF-3644022 has been identified as a potent and selective inhibitor of MK2 with in vivo efficacy.[1]
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are implicated in tumorigenesis.[1] Benzo[b]thiophene-derived compounds have been developed as potent inhibitors of all three PIM kinase isoforms, with some exhibiting nanomolar activity.[1]
The STAT3 signaling pathway is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and invasion. 6-Nitrobenzo[b]thiophene 1,1-dioxide, known as Stattic, is a known STAT3 inhibitor.[3] Derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide have been synthesized to improve upon the properties of Stattic, leading to compounds with both STAT3 inhibitory and antimitotic activities.[3][4]
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton and are a validated target for anticancer drugs. Several 2- and 3-aminobenzo[b]thiophene derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and apoptosis.[2][5]
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the biological activity of selected this compound derivatives from the literature.
Table 1: Antiproliferative Activity of 3-Aminobenzo[b]thiophene Derivatives as Tubulin Polymerization Inhibitors
| Compound | Substitution | Cancer Cell Line | GI50 (µM) | Reference |
| 7a | Unsubstituted | NCI-H460 | >100 | [6] |
| 7d | 6-Methyl | NCI-H460 | 0.008 | [6] |
| 7e | 6-Methoxy | NCI-H460 | 0.006 | [6] |
| 7h | 7-Methyl | NCI-H460 | 0.012 | [6] |
| 7i | 7-Methoxy | NCI-H460 | 0.009 | [6] |
Table 2: Kinase Inhibitory Activity of Benzo[b]thiophene Derivatives
| Compound | Target Kinase | Inhibition | Value | Reference |
| 3 | PIM1 | Ki | 2 nM | [1] |
| PIM2 | Ki | 3 nM | [1] | |
| PIM3 | Ki | 0.5 nM | [1] | |
| PF-3644022 | MK2 | Ki | 3 nM | [7] |
| K2071 | STAT3 (IL-6 stimulated) | IC50 | ~10 µM | [4] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Reagents:
-
Purified tubulin (from bovine or porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
DAPI (4′,6-diamidino-2-phenylindole) solution
-
Test compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as a depolymerizer)
Protocol:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.
-
Prepare serial dilutions of the test compound in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add the test compound dilutions.
-
To each well, add the tubulin solution, GTP (final concentration 1 mM), and DAPI.
-
Initiate polymerization by transferring the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over time (e.g., for 60 minutes). The fluorescence of DAPI increases upon binding to polymerized microtubules.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC50 value for inhibition of tubulin polymerization.
PIM1 Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against PIM1 kinase.
Reagents:
-
Recombinant PIM1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., a derivative of BAD)
-
ATP
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Protocol:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the test compound dilutions, PIM1 kinase, and the peptide substrate.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value for PIM1 inhibition.
Mandatory Visualizations
Signaling Pathways
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Their demonstrated activity as potent inhibitors of key protein kinases and tubulin polymerization underscores their potential for further investigation. The synthetic accessibility of this core allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational resource for researchers to explore and expand upon the therapeutic potential of this important class of molecules.
References
- 1. assaygenie.com [assaygenie.com]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Pharmacophore of Benzo[b]thiophen-3-amine Analogues: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacophore of benzo[b]thiophen-3-amine analogues, a versatile scaffold demonstrating a wide range of biological activities. This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes critical signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.
Introduction to the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of an amine group at the 3-position, in particular, gives rise to a class of analogues with significant potential for therapeutic applications. These compounds have been investigated for their utility as inhibitors of various enzymes, including monoamine oxidases (MAOs) and protein kinases, making them attractive candidates for the development of novel treatments for neurodegenerative diseases and cancer.
Synthesis of this compound Analogues
A common and efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate. This approach offers rapid access to the core scaffold, which can then be further functionalized.
General Experimental Protocol: Microwave-Assisted Synthesis
A mixture of a 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry dimethyl sulfoxide (DMSO) (2 M) is subjected to microwave irradiation at 130°C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the resulting solid precipitate is collected by filtration. The crude product is washed with water and dried under vacuum to yield the desired 3-aminobenzo[b]thiophene-2-carboxylate.
Biological Activities and Quantitative Data
This compound analogues have been shown to exhibit a range of biological activities. The following tables summarize the inhibitory activities of representative compounds against key molecular targets.
Monoamine Oxidase (MAO) Inhibition
Several benzo[b]thiophen-3-ol derivatives, structurally related to the 3-amine analogues, have shown potent and selective inhibition of MAO-B.[1][2]
| Compound ID | Modification | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (hMAO-A/hMAO-B) |
| PM4 | 4-Fluorophenyl at C2-carbonyl | > 10 | 0.015 | > 667 |
| PM5 | 3-Methoxyphenyl at C2-carbonyl | > 10 | 0.018 | > 556 |
| PM6 | 4-Methoxyphenyl at C2-carbonyl | > 10 | 0.009 | > 1111 |
| PM9 | 3,4-Dimethoxyphenyl at C2-carbonyl | > 10 | 0.012 | > 833 |
| PM10 | 3,4,5-Trimethoxyphenyl at C2-carbonyl | > 10 | 0.025 | > 400 |
| PM12 | 4-(Trifluoromethyl)phenyl at C2-carbonyl | > 10 | 0.011 | > 909 |
| PM13 | 4-Chlorophenyl at C2-carbonyl | > 10 | 0.008 | > 1250 |
Kinase Inhibition
The benzo[b]thiophene scaffold has been identified as a promising template for the development of inhibitors against various protein kinases, including PIM kinases, LIMK1, and MK2.[3]
| Compound ID | Target Kinase | Ki (nM) |
| Compound 3 (Analogue) | PIM1 | 2 |
| PIM2 | 3 | |
| PIM3 | 0.5 | |
| PF-3644022 (Analogue) | MK2 | 5 |
| LIMK1 Inhibitor (Analogue) | LIMK1 | - |
Pharmacophore Model
A pharmacophore model for arylamino-substituted benzo[b]thiophenes with free radical scavenging activity has been developed, highlighting key structural features for activity. This model consists of a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring.[4] While not specific to MAO or kinase inhibition, it provides a foundational understanding of the potential interaction points of this scaffold. For kinase inhibition, the benzo[b]thiophene core often serves as a scaffold to position key interacting moieties within the ATP-binding pocket.
Key Signaling Pathways
The therapeutic potential of this compound analogues stems from their ability to modulate key signaling pathways implicated in disease.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is crucial in regulating cell shape, motility, and contraction, and its dysregulation is implicated in cancer metastasis.
Caption: The RhoA/ROCK signaling cascade.
PIM Kinase Signaling Pathway
PIM kinases are serine/threonine kinases that play a critical role in cell survival, proliferation, and apoptosis.
Caption: PIM kinase signaling in cell regulation.
MK2 Signaling Pathway
MAPK-activated protein kinase 2 (MK2) is a key player in the cellular stress response and inflammation.
Caption: The p38/MK2 inflammatory pathway.
Experimental Workflows
Synthesis and Characterization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. Pharmacophore mapping of arylamino-substituted benzo[b]thiophenes as free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 3-aminobenzo[b]thiophenes utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction efficiency. The 3-aminobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a variety of therapeutic agents, including kinase inhibitors.[1][2]
Introduction
Benzo[b]thiophenes are heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] In particular, 3-aminobenzo[b]thiophenes are valuable intermediates for the synthesis of complex molecules targeting various biological pathways.[1][2] Traditional methods for their synthesis often require long reaction times and harsh conditions. Microwave-assisted synthesis provides a rapid, efficient, and environmentally benign alternative for accessing these important scaffolds.[1][5] The use of microwave irradiation can dramatically accelerate reaction rates, leading to the rapid generation of compound libraries for screening and lead optimization in drug development programs.[6][7]
Reaction Principle
The microwave-assisted synthesis of 3-aminobenzo[b]thiophenes is typically achieved through the reaction of a 2-halobenzonitrile with methyl thioglycolate in the presence of a base, such as triethylamine, in a high-boiling polar solvent like dimethyl sulfoxide (DMSO).[1][5] The reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization to form the benzo[b]thiophene ring system. Microwave irradiation efficiently heats the polar reaction mixture, leading to a significant rate enhancement.[7]
A related and well-established method for synthesizing substituted aminothiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[8][9][10] Microwave assistance has also been successfully applied to the Gewald reaction, resulting in improved yields and reduced reaction times.[6][9][11]
Experimental Data
The following table summarizes the results for the microwave-assisted synthesis of various substituted methyl 3-aminobenzo[b]thiophene-2-carboxylates from the corresponding 2-halobenzonitriles.
Table 1: Microwave-Assisted Synthesis of Substituted 3-Aminobenzo[b]thiophenes [1][5]
| Entry | 2-Halobenzonitrile (Substituent) | Product (Substituent) | Time (min) | Yield (%) |
| 1 | 2-Bromo-5-bromo | Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | 20 | 85 |
| 2 | 2-Chloro-5-nitro | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 20 | 96 |
| 3 | 2,5-Dichlorobenzonitrile | Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | 20 | 88 |
| 4 | 2-Chloro-6-(trifluoromethyl) | Methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 20 | 58 |
| 5 | 2-Chloro-6-nitro | Methyl 3-amino-6-nitrobenzo[b]thiophene-2-carboxylate | 20 | 84 |
| 6 | 3-Bromo-4-cyanobiphenyl | Methyl 3-amino-5-phenylbenzo[b]thiophene-2-carboxylate | 20 | 82 |
| 7 | 2-Chlorobenzonitrile | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 20 | 75 |
| 8 | 2-Chloro-5-(trifluoromethyl) | Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 20 | 89 |
Experimental Protocol: General Procedure for Microwave-Assisted Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates[1]
This protocol is a general method for the synthesis of 3-aminobenzo[b]thiophenes via microwave irradiation.
Materials:
-
Substituted 2-halobenzonitrile (1.0 equiv)
-
Methyl thioglycolate (1.05 equiv)
-
Triethylamine (3.1 equiv)
-
Dry Dimethyl sulfoxide (DMSO) (to make a 2 M solution of the benzonitrile)
-
Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)
-
Microwave reaction vial
-
Stir bar
-
Ice-water bath
-
Büchner funnel and filter paper
-
Vacuum pump
Procedure:
-
To a microwave reaction vial equipped with a stir bar, add the substituted 2-halobenzonitrile (1.0 equiv), methyl thioglycolate (1.05 equiv), and triethylamine (3.1 equiv).
-
Add a sufficient volume of dry DMSO to achieve a 2 M concentration of the benzonitrile.
-
Seal the reaction vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 130 °C for the time specified in Table 1 (typically 20 minutes hold time). The microwave power will be modulated by the instrument to maintain the set temperature.
-
After the irradiation is complete, cool the reaction vial to room temperature using a stream of compressed air.
-
Pour the reaction mixture into an ice-water bath.
-
A solid precipitate should form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with water.
-
Dry the product in vacuo to obtain the desired 3-aminobenzo[b]thiophene derivative.
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Diagrams
Caption: Experimental workflow for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.
Applications in Drug Development
3-Aminobenzo[b]thiophene scaffolds are highly valuable in drug discovery and have been incorporated into a variety of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to rapidly synthesize a diverse library of 3-aminobenzo[b]thiophene derivatives using microwave-assisted methods accelerates the hit-to-lead and lead optimization phases of drug discovery.[1]
Examples of kinase inhibitor scaffolds derived from 3-aminobenzo[b]thiophenes include inhibitors of LIM kinase (LIMK), p38 mitogen-activated protein kinase-activated protein kinase 2 (MK2), and Pim kinases.[1] Furthermore, substituted benzo[b]thiophenes are present in clinically approved drugs such as Raloxifene (a selective estrogen receptor modulator), Zileuton (an asthma medication), and Sertaconazole (an antifungal agent).[2] The versatility of the 3-amino group allows for further functionalization to explore structure-activity relationships and optimize pharmacokinetic and pharmacodynamic properties.[1] Some 2- and 3-aminobenzo[b]thiophene derivatives have also been investigated as antimitotic agents that inhibit tubulin polymerization.[12]
Caption: Logical relationship from synthesis to therapeutic application of 3-aminobenzo[b]thiophenes.
Conclusion
The microwave-assisted synthesis of 3-aminobenzo[b]thiophenes represents a significant advancement in synthetic efficiency, providing researchers in academia and the pharmaceutical industry with a powerful tool for the rapid generation of these important heterocyclic scaffolds. The detailed protocols and data presented herein should enable the straightforward implementation of this methodology for the discovery and development of novel therapeutics.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. ijert.org [ijert.org]
- 12. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Benzo[b]thiophen-3-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of Benzo[b]thiophen-3-amine derivatives. This class of compounds is of significant interest in medicinal chemistry due to their presence in various biologically active molecules, including kinase inhibitors and antimitotic agents.[1][2] The following protocols offer streamlined approaches that minimize intermediate isolation steps, potentially increasing overall yields and reducing laboratory time.
Summary of One-Pot Synthesis Protocols
The table below summarizes key quantitative data for three distinct one-pot synthesis protocols for preparing this compound derivatives. These methods offer a range of conditions, from microwave-assisted synthesis to transition-metal-free and copper-catalyzed reactions, providing flexibility in substrate scope and experimental setup.
| Protocol | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) |
| 1. Microwave-Assisted Synthesis | 2-Halobenzonitriles, Methyl thioglycolate | Triethylamine (Et3N) | DMSO | 130 °C | 10-30 min | 58-96 |
| 2. Transition-Metal-Free Synthesis | 2-Fluorobenzonitriles, α-Substituted methanethiols | Cesium carbonate (Cs2CO3) | DMSO | Room Temp. | 4 h | Good to Excellent |
| 3. Copper-Catalyzed Amination | Bromo-benzo[b]thiophene | Copper(I) oxide (Cu2O) | NMP | 110 °C | 24 h | 94-98 |
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis
This protocol describes a rapid, microwave-assisted synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate.[1]
Diagram of Experimental Workflow
Caption: Workflow for Microwave-Assisted Synthesis.
Methodology:
-
Reaction Setup: In a microwave process vial, combine the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.2 equiv.), and triethylamine (2.5 equiv.).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the vial.
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for the time specified for the particular substrate (typically 10-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Protocol 2: Transition-Metal-Free One-Pot Synthesis at Room Temperature
This protocol outlines a transition-metal-free synthesis of Benzo[b]thiophen-3-amines from 2-fluorobenzonitriles and α-substituted methanethiols under mild, room temperature conditions.[3][4]
Diagram of Signaling Pathway
Caption: Reaction pathway for transition-metal-free synthesis.
Methodology:
-
Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 equiv.) in dimethyl sulfoxide (DMSO), add the α-substituted methanethiol (1.0 equiv.).
-
Base Addition: Add cesium carbonate (Cs2CO3) (3.0 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure this compound product.
Protocol 3: One-Pot Copper-Catalyzed Amination
This protocol details the synthesis of Benzo[b]thiophen-3-amines via a one-pot, copper-catalyzed Ullmann-type amination of a bromo-substituted Benzo[b]thiophene precursor.[5]
Diagram of Logical Relationship
Caption: Logical flow of the copper-catalyzed amination.
Methodology:
-
Reaction Setup: In a reaction vessel, combine the bromo-benzo[b]thiophene (1.0 equiv.), copper(I) oxide (Cu2O) (0.093 mmol per 0.46 mmol of bromo compound), and the desired amine source.
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) as the solvent.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts, dry over a drying agent, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to afford the target this compound. For example, Benzo[b]thiophen-6-amine was obtained in 94% yield as a white solid.[5] Benzo[b]thiophen-5-amine was synthesized in 98% yield as a red solid.[5]
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of Benzo[b]thiophen-3-amine via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science. Functionalization of this core structure is crucial for the development of novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and protocols for the N-arylation of benzo[b]thiophen-3-amine using a modified Suzuki-Miyaura cross-coupling approach, a reaction of significant interest in the synthesis of diarylamine structures. While traditionally known for C-C bond formation, palladium-catalyzed cross-coupling reactions can be adapted for C-N bond formation, offering a valuable synthetic route to N-arylbenzo[b]thiophen-3-amines. These products are key intermediates for the synthesis of biologically active compounds.
Reaction Principle
The functionalization of this compound with various aryl boronic acids is achieved through a palladium-catalyzed cross-coupling reaction. This transformation, analogous in principle to the Buchwald-Hartwig amination, facilitates the formation of a new carbon-nitrogen bond between the amine group of the benzo[b]thiophene and the aryl group of the boronic acid. The catalytic cycle involves the oxidative addition of a palladium(0) species, transmetalation with the boronic acid, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the active catalyst.
Experimental Protocols
General Procedure for the Palladium-Catalyzed N-Arylation of this compound
This protocol outlines a general method for the cross-coupling of this compound with a range of arylboronic acids. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4-10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
Anhydrous dioxane or toluene (solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous dioxane or toluene (5-10 mL) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at 100-120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylthis compound.
Data Presentation
The following table summarizes the expected yields for the N-arylation of this compound with a variety of arylboronic acids based on typical outcomes for similar palladium-catalyzed C-N coupling reactions.[1][2]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | N-phenylthis compound | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | N-(4-methoxyphenyl)this compound | 80-90 |
| 3 | 4-Chlorophenylboronic acid | N-(4-chlorophenyl)this compound | 70-80 |
| 4 | 3-Tolylboronic acid | N-(3-tolyl)this compound | 78-88 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | N-(4-(trifluoromethyl)phenyl)this compound | 65-75 |
| 6 | 2-Naphthylboronic acid | N-(naphthalen-2-yl)this compound | 70-80 |
Visualizations
Catalytic Cycle of Palladium-Catalyzed N-Arylation
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzo[b]thiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,3-disubstituted benzo[b]thiophenes, a crucial scaffold in medicinal chemistry and materials science. The methodologies outlined herein leverage the versatility of palladium catalysis to achieve efficient and modular access to this important class of heterocyclic compounds.
Introduction
Benzo[b]thiophenes are a prominent structural motif found in a wide array of pharmaceuticals, agrochemicals, and organic materials. The 2,3-disubstituted variants, in particular, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Consequently, the development of robust and efficient synthetic routes to these compounds is of significant interest to the scientific community. Palladium-catalyzed cross-coupling and annulation reactions have emerged as powerful tools for the construction of the benzo[b]thiophene core, offering a high degree of functional group tolerance and opportunities for late-stage diversification. This document details several key palladium-catalyzed methods for the synthesis of 2,3-disubstituted benzo[b]thiophenes, providing comprehensive experimental protocols and comparative data to aid in methodology selection and implementation.
Method 1: Sonogashira Coupling Followed by Electrophilic Cyclization
This widely utilized two-step method involves the palladium-catalyzed Sonogashira coupling of a terminal alkyne with an o-iodothioanisole, followed by an electrophilic cyclization to construct the thiophene ring. This approach allows for the introduction of diverse substituents at the 2- and 3-positions of the benzo[b]thiophene core.[1][2][3]
Experimental Protocol
Step 1: Palladium-Catalyzed Sonogashira Coupling of o-Iodothioanisole with Terminal Alkynes
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add o-iodothioanisole (1.0 equiv), the terminal alkyne (1.1 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and triphenylphosphine (PPh₃, 0.04 equiv).
-
Add freshly distilled triethylamine (TEA, 3.0 equiv) as the solvent and base.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add copper(I) iodide (CuI, 0.01 equiv) to the mixture.
-
Heat the reaction to 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the o-(1-alkynyl)thioanisole derivative.
Step 2: Electrophilic Cyclization
-
Dissolve the o-(1-alkynyl)thioanisole derivative (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
-
Add the electrophile (e.g., I₂, Br₂, N-bromosuccinimide (NBS)) (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (if using a halogen electrophile).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2,3-disubstituted benzo[b]thiophene.
Data Presentation
Table 1: Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Sonogashira Coupling and Electrophilic Cyclization.[1][2]
| Entry | Alkyne Substituent (R) | Electrophile | Product (2-Substituent, 3-Substituent) | Yield (%) |
| 1 | Phenyl | I₂ | Phenyl, Iodo | 95 |
| 2 | 4-Methoxyphenyl | I₂ | 4-Methoxyphenyl, Iodo | 98 |
| 3 | n-Butyl | I₂ | n-Butyl, Iodo | 92 |
| 4 | Phenyl | Br₂ | Phenyl, Bromo | 91 |
| 5 | Phenyl | NBS | Phenyl, Bromo | 88 |
Method 2: Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes
This convergent one-pot method provides direct access to 2,3-disubstituted benzo[b]thiophenes through the palladium-catalyzed reaction of aryl sulfides with internal alkynes.[4] This approach avoids the pre-functionalization of the aryl sulfide starting material.
Experimental Protocol
-
To a screw-capped vial, add the aryl sulfide (1.0 equiv), the alkyne (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable ligand such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.10 equiv).
-
Add a silver-based oxidant, such as silver carbonate (Ag₂CO₃, 2.0 equiv).
-
Add a suitable solvent, such as 1,2-dichloroethane (DCE) or toluene.
-
Seal the vial and heat the reaction mixture at 120-140 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2,3-disubstituted benzo[b]thiophene.
Data Presentation
Table 2: Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes.[4]
| Entry | Aryl Sulfide | Alkyne (R¹, R²) | Product (2-Substituent, 3-Substituent) | Yield (%) |
| 1 | Thioanisole | Diphenylacetylene | Phenyl, Phenyl | 85 |
| 2 | Thioanisole | 1,2-di(p-tolyl)acetylene | p-Tolyl, p-Tolyl | 78 |
| 3 | Thioanisole | 1-phenyl-1-propyne | Methyl, Phenyl | 65 |
| 4 | 4-Methylthioanisole | Diphenylacetylene | Phenyl, Phenyl | 82 |
| 5 | 4-Chlorothioanisole | Diphenylacetylene | Phenyl, Phenyl | 75 |
Method 3: Palladium-Catalyzed Intramolecular Oxidative C-H Functionalization/Arylthiolation
This modern approach involves the palladium-catalyzed intramolecular cyclization of α-aryl-β-mercaptoacrylonitriles or related compounds, which are generated in situ.[5] This method is notable for its atom economy and the ability to construct complex benzo[b]thiophenes from readily available starting materials.
Experimental Protocol
-
To a round-bottom flask, add the substituted arylacetonitrile (1.0 equiv) and a (het)aryl or alkyl dithioate (1.1 equiv).
-
Add a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C to room temperature to generate the enethiolate salt in situ.
-
To this mixture, add palladium(II) acetate (Pd(OAc)₂, 0.10 equiv), a copper co-oxidant such as copper(II) acetate (Cu(OAc)₂, 2.0 equiv), and an additive like tetrabutylammonium bromide (TBAB, 1.0 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2,3-disubstituted benzo[b]thiophene.
Data Presentation
Table 3: Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Intramolecular C-H Functionalization/Arylthiolation.[5]
| Entry | Arylacetonitrile | Dithioate | Product (2-Substituent, 3-Substituent) | Yield (%) |
| 1 | Phenylacetonitrile | Methyl dithiobenzoate | CN, Phenyl | 85 |
| 2 | 4-Methoxyphenylacetonitrile | Methyl dithiobenzoate | CN, Phenyl | 82 |
| 3 | Phenylacetonitrile | Ethyl dithioacetate | CN, Methyl | 75 |
| 4 | Naphthylacetonitrile | Methyl dithiobenzoate | CN, Phenyl | 78 |
| 5 | 4-Chlorophenylacetonitrile | Methyl dithiobenzoate | CN, Phenyl | 80 |
Visualizations
Caption: General workflow for the synthesis of 2,3-disubstituted benzo[b]thiophenes.
References
- 1. Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Benzo[b]thiophen-3-amine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Among its derivatives, benzo[b]thiophen-3-amine serves as a crucial pharmacophore for the development of potent and selective kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This document provides detailed application notes and protocols for the synthesis of this compound and its elaboration into kinase inhibitor scaffolds targeting LIM Kinase 1 (LIMK1), MAPK-activated protein kinase 2 (MK2), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from the benzo[b]thiophene scaffold.
| Kinase Target | Inhibitor Scaffold/Derivative | Activity (IC50/Ki) | Reference(s) |
| LIMK1 | 4-Aminobenzothieno[3,2-d]pyrimidine | Potent Inhibition (Specific IC50 not provided) | [1] |
| MK2 | PF-3644022 (benzo[2][3]thieno[3,2-e][2][4]diazepin-5(2H)-one based) | IC50 = 5.2 nM; Ki = 3 nM | [2][3][4][5] |
| PIM-1 | 3H-Benzo[2][3]thieno[3,2-d]pyrimidin-4-one derivative (14j) | Ki = 2 nM | [6] |
| PIM-2 | 3H-Benzo[2][3]thieno[3,2-d]pyrimidin-4-one derivative (14j) | Ki = 3 nM | [6] |
| PIM-3 | 3H-Benzo[2][3]thieno[3,2-d]pyrimidin-4-one derivative (14j) | Ki = 0.5 nM | [6] |
Table 1: In vitro kinase inhibitory activity of selected benzo[b]thiophene-based inhibitors.
Signaling Pathways
The following diagrams illustrate the signaling pathways in which LIMK1, MK2, and PIM kinases are involved. Inhibition of these kinases by this compound derivatives can modulate these pathways, leading to therapeutic effects.
Caption: LIMK1 Signaling Pathway.
Caption: MK2 Signaling Pathway.
Caption: PIM Kinase Signaling Pathway.
Experimental Protocols
Synthesis of this compound Scaffold
This protocol describes a microwave-assisted synthesis of methyl 3-aminobenzo[b]thiophene-2-carboxylate, a key intermediate for further derivatization.
Materials:
-
2-Halobenzonitrile (e.g., 2-chlorobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine (TEA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microwave synthesizer
-
Standard laboratory glassware
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a microwave process vial, combine the 2-halobenzonitrile (1.0 equiv), methyl thioglycolate (1.1 equiv), and triethylamine (3.0 equiv) in anhydrous DMSO.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 130 °C for 15-30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Caption: Synthesis Workflow.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase. This assay can be adapted for specific kinases (LIMK1, MK2, PIM) by using the appropriate enzyme, substrate, and buffer conditions. A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human kinase (LIMK1, MK2, or PIM kinase)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the test compound solution.
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The this compound scaffold represents a versatile and privileged starting point for the design and synthesis of potent kinase inhibitors. The microwave-assisted synthesis provides a rapid and efficient route to the core structure, which can be further elaborated to target specific kinases such as LIMK1, MK2, and PIM kinases with high affinity and selectivity. The provided protocols offer a foundation for researchers to synthesize and evaluate novel benzo[b]thiophene-based compounds as potential therapeutic agents. Further optimization of these scaffolds holds promise for the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 6. Discovery of 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as Potent, Highly Selective, and Orally Bioavailable Inhibitors of the Human Protooncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM) Kinases (Journal Article) | OSTI.GOV [osti.gov]
Application of Benzo[b]thiophen-3-amine Derivatives as Potent Antimitotic Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of benzo[b]thiophen-3-amine derivatives as a promising class of antimitotic agents for cancer therapy. The core focus of these compounds is their ability to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancerous cells.
Introduction
The benzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Notably, 3-aminobenzo[b]thiophene derivatives, particularly those with a 2-aroyl substitution, have demonstrated potent antimitotic properties. These compounds act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, which are essential components of the mitotic spindle. The disruption of microtubule function leads to a cascade of cellular events, culminating in mitotic arrest and programmed cell death (apoptosis). This document outlines the key findings, presents quantitative data for lead compounds, and provides detailed protocols for their synthesis and biological evaluation.
Key Compounds and Structure-Activity Relationship
Extensive research has identified several potent benzo[b]thiophene-based antimitotic agents. A key structural feature for high activity is the presence of a 3,4,5-trimethoxybenzoyl group at the 2-position of the benzo[b]thiophene core. The substitution pattern on the benzo[b]thiophene ring also plays a crucial role in modulating the antimitotic potency.
One of the most promising compounds identified is 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene , which exhibits sub-nanomolar antiproliferative activity. The structure-activity relationship (SAR) studies have revealed that:
-
An amino group at the 3-position is not essential for activity, as derivatives with a hydrogen or methyl group at this position also show potent inhibition.
-
The position of substituents on the benzene ring of the benzo[b]thiophene moiety significantly influences activity, with methoxy groups at the C-4, C-6, or C-7 positions generally leading to potent compounds.
-
Shifting the amino group from the 3-position to the 5-position of the benzo[b]thiophene nucleus can lead to a significant increase in potency.
Quantitative Data Summary
The following tables summarize the in vitro biological data for representative this compound derivatives and related compounds.
Table 1: Antiproliferative Activity of Benzo[b]thiophene Derivatives against Various Cancer Cell Lines (IC50, µM)
| Compound | MCF-7 (Breast) | HeLa (Cervical) | Jurkat (Leukemia) | K562 (Leukemia) |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | <0.001 | <0.001 | <0.001 | <0.001 |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene | 0.02 | 0.008 | 0.009 | - |
| 4-methoxy-2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophene | 0.075 | 0.099 | - | >10 |
| 6-methoxy-2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophene | 0.016 | 0.023 | - | 0.019 |
Data compiled from multiple sources.
Table 2: Inhibition of Tubulin Polymerization by Benzo[b]thiophene Derivatives (IC50, µM)
| Compound | Tubulin Polymerization Inhibition (IC50) |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | 1.5 |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene | 2.1 |
| Combretastatin A-4 (Reference Compound) | 1.8 |
Data compiled from multiple sources.
Mechanism of Action: Signaling Pathway
The primary mechanism of action of these benzo[b]thiophene derivatives is the inhibition of tubulin polymerization. This initiates a signaling cascade that leads to apoptosis.
Application Notes and Protocols for Designing Monoamine Oxidase (MAO) Inhibitors from Benzo[b]thiophen-3-amine Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel monoamine oxidase (MAO) inhibitors derived from benzo[b]thiophen-3-amine. This document includes detailed experimental protocols, data presentation tables for structure-activity relationship (SAR) analysis, and visualizations of the experimental workflow and underlying biological pathways.
Introduction
Monoamine oxidases (MAO-A and MAO-B) are crucial flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] The dysregulation of these neurotransmitter levels is implicated in various neurological disorders. Selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease and Alzheimer's disease.[2]
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry. In particular, derivatives of this compound offer a versatile platform for designing novel MAO inhibitors. By modifying the substituent on the 3-amino group, it is possible to modulate the potency and selectivity of these compounds for the MAO isoforms. This document outlines the necessary protocols to explore this chemical space.
Experimental Protocols
Synthesis of this compound Precursor
A rapid and efficient method for the synthesis of the key precursor, methyl 3-aminobenzo[b]thiophene-2-carboxylate, is via a microwave-assisted reaction.
Protocol 2.1.1: Microwave-Assisted Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
Materials:
-
2-Halobenzonitrile (e.g., 2-chlorobenzonitrile or 2-fluorobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine (TEA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microwave synthesizer
-
Ice-water bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a microwave reaction vial, combine the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in anhydrous DMSO (to a concentration of 2 M).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 130 °C for 10-15 minutes (hold time).
-
After the reaction is complete, cool the vial to room temperature using a stream of compressed air.
-
Pour the reaction mixture into an ice-water bath to precipitate the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold water and dry it in a vacuum oven.
-
The product, methyl 3-aminobenzo[b]thiophene-2-carboxylate, can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
Synthesis of N-Substituted this compound Derivatives
The 3-amino group of the precursor can be readily acylated to generate a library of derivatives for SAR studies.
Protocol 2.2.1: N-Acylation of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
Materials:
-
Methyl 3-aminobenzo[b]thiophene-2-carboxylate
-
Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Stir plate and magnetic stir bar
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 3-aminobenzo[b]thiophene-2-carboxylate (1.0 equiv.) and the non-nucleophilic base (1.2 equiv.) in the anhydrous aprotic solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acyl this compound derivative.
In Vitro MAO Inhibition Assay
A fluorometric assay using kynuramine as a substrate is a reliable method for determining the inhibitory activity of the synthesized compounds against MAO-A and MAO-B.
Protocol 2.3.1: Fluorometric MAO Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence detection (Excitation: 310-320 nm, Emission: 380-400 nm)
Procedure:
-
Compound Preparation: Dissolve the synthesized this compound derivatives and control inhibitors in DMSO to prepare stock solutions. Further dilute these with potassium phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Plate Setup:
-
To each well of a 96-well black microplate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) in potassium phosphate buffer.
-
Add 25 µL of the test compound dilutions or control inhibitor solutions to the respective wells. For control wells (100% activity), add 25 µL of buffer.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to all wells. A typical final concentration of kynuramine is between 50-100 µM.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Reaction Termination (Optional): The reaction can be stopped by adding 50 µL of 2 N NaOH.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (100% activity). Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The quantitative data obtained from the MAO inhibition assays should be summarized in tables to facilitate structure-activity relationship (SAR) analysis.
Table 1: Substrate Specificity of MAO Isoforms and Standard Inhibitors
| Substrate/Inhibitor | Preferred MAO Isoform | Type |
| Serotonin | MAO-A | Substrate |
| Norepinephrine | MAO-A | Substrate |
| Benzylamine | MAO-B | Substrate |
| Phenethylamine | MAO-B | Substrate |
| Dopamine | Both | Substrate |
| Tyramine | Both | Substrate |
| Kynuramine | Both | Substrate |
| Clorgyline | MAO-A | Irreversible Inhibitor |
| Moclobemide | MAO-A | Reversible Inhibitor |
| Selegiline (L-deprenyl) | MAO-B | Irreversible Inhibitor |
| Rasagiline | MAO-B | Irreversible Inhibitor |
Table 2: Representative Inhibitory Activity of N-Acyl this compound Derivatives against hMAO-A and hMAO-B
| Compound ID | R-Group (Acyl) | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) (IC50A / IC50B) |
| BT-1 | Acetyl | 15.2 ± 1.3 | 2.5 ± 0.2 | 0.16 |
| BT-2 | Propionyl | 12.8 ± 1.1 | 1.8 ± 0.1 | 0.14 |
| BT-3 | Benzoyl | 8.5 ± 0.7 | 0.9 ± 0.08 | 0.11 |
| BT-4 | 4-Chlorobenzoyl | 5.1 ± 0.4 | 0.3 ± 0.02 | 0.06 |
| BT-5 | 4-Methoxybenzoyl | 10.3 ± 0.9 | 1.5 ± 0.1 | 0.15 |
| BT-6 | Thiophene-2-carbonyl | 7.9 ± 0.6 | 0.6 ± 0.05 | 0.08 |
| Moclobemide | - | 2.8 ± 0.2 | 25.0 ± 2.1 | 8.93 |
| Selegiline | - | 12.5 ± 1.0 | 0.08 ± 0.007 | 0.0064 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
Mandatory Visualizations
Caption: MAO Inhibition Signaling Pathway.
Caption: Experimental Workflow for MAO Inhibitor Design.
References
- 1. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [tesidottorato.depositolegale.it]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Benzo[b]thiophen-3-amine Derivatives for Organic Semiconductor Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of benzo[b]thiophen-3-amine derivatives as a promising class of materials for organic semiconductor applications. While research in this specific sub-class of benzo[b]thiophenes is emerging, the broader family of benzo[b]thiophene-based materials has demonstrated significant promise in organic electronics. These notes offer a guide to the synthesis, characterization, and potential applications of this compound derivatives, drawing parallels with well-established benzo[b]thiophene systems.
Introduction to Benzo[b]thiophene Derivatives in Organic Electronics
Benzo[b]thiophene and its derivatives are a significant class of fused-ring heterocyclic compounds that have garnered considerable attention in the field of organic electronics. Their rigid, planar structure and extended π-conjugation system make them excellent candidates for charge transport materials.[1] The benzothiophene core can be readily functionalized, allowing for the fine-tuning of its electronic and physical properties to meet the specific demands of various organic semiconductor devices.
Derivatives of benzo[b]thiophene, particularly fused-ring systems like[2]benzothieno[3,2-b][2]benzothiophene (BTBT), have exhibited remarkable performance in organic field-effect transistors (OFETs), with some derivatives achieving charge carrier mobilities exceeding 1.0 cm²/Vs.[2][3] These high mobilities are attributed to the strong intermolecular π-π stacking and efficient orbital overlap in the solid state. The introduction of an amine group at the 3-position of the benzo[b]thiophene core, creating this compound, offers a versatile platform for further derivatization. The nitrogen atom can serve as a point for attaching various functional groups to modulate the material's solubility, energy levels (HOMO/LUMO), and solid-state packing, all of which are critical parameters for semiconductor performance.
Potential Applications
While specific device data for this compound derivatives is still emerging, their structural similarity to other high-performance organic semiconductors suggests potential applications in:
-
Organic Field-Effect Transistors (OFETs): As the active channel material, where high charge carrier mobility is crucial for device performance.
-
Organic Photovoltaics (OPVs): As either the electron donor or acceptor material in the active layer of solar cells.[4]
-
Organic Light-Emitting Diodes (OLEDs): As host materials or as part of the charge transport layers.
The ability to tailor the properties of this compound derivatives through chemical modification opens up a vast design space for creating novel materials for these and other organic electronic applications.
Quantitative Data Summary
Quantitative performance data for organic semiconductor devices based specifically on this compound derivatives is not extensively available in the reviewed literature. However, to provide a benchmark for the potential performance of this class of materials, the following table summarizes key parameters for other relevant solution-processable benzo[b]thiophene derivatives.
| Compound Class | Derivative Example | Application | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Ref. |
| Benzo[b]thieno[2,3-d]thiophene (BTT) | 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | OFET | 0.005 | > 10⁶ | [5] |
| [2]Benzothieno[3,2-b]benzothiophene (BTBT) | 2-(phenylethynyl)benzo[b]benzo[3][6]thieno[2,3-d]thiophene | OFET | ~0.03 | ~10⁶ | [3] |
| Functionalized Benzothieno[3,2-b]thiophenes (BTTs) | 2-biphenylbenzothieno[3,2-b]thiophene (Bp-BTT) | OFET | 0.34 (max) | (3.3 ± 1.6) × 10⁸ | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core and a general protocol for the fabrication and characterization of organic field-effect transistors.
Protocol 1: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes[1][7]
This protocol describes a rapid and efficient method for synthesizing the 3-aminobenzo[b]thiophene scaffold from readily available starting materials.
Materials:
-
2-halobenzonitrile (e.g., 2-fluorobenzonitrile, 2-chlorobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine (Et₃N)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)
-
Ice-water bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a microwave reaction vial, combine the 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in anhydrous DMSO to make a 2 M solution.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 130 °C. The reaction time will vary depending on the specific substrate and can be optimized (typical hold times are in the range of minutes).[1]
-
After the reaction is complete, cool the mixture to room temperature using a stream of compressed air.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water.
-
Dry the product in a vacuum oven to yield the desired 3-aminobenzo[b]thiophene derivative.
Protocol 2: Fabrication and Characterization of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol outlines a general procedure for fabricating and testing an OFET device using a solution-processable this compound derivative.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound derivative
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Surface treatment agent (e.g., octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS))
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
1. Substrate Cleaning and Surface Treatment:
a. Cut the Si/SiO₂ wafer into appropriate substrate sizes. b. Sonically clean the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of nitrogen gas. d. Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve the semiconductor film quality. For example, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, rinse thoroughly with deionized water, and then treat with an OTS solution in toluene. e. Rinse the substrates with fresh toluene and dry with nitrogen.
2. Semiconductor Film Deposition:
a. Prepare a solution of the this compound derivative in a suitable organic solvent at a specific concentration (e.g., 5-10 mg/mL). b. Deposit the semiconductor solution onto the treated substrate using a spin coater. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-60 nm). c. Anneal the film on a hotplate at a specific temperature and for a set duration to remove residual solvent and improve molecular ordering. The annealing temperature should be below the material's decomposition temperature.
3. Electrode Deposition:
a. Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes onto the semiconductor film. The typical thickness of the electrodes is 40-60 nm. The channel length (L) and width (W) are defined by the shadow mask.
4. Device Characterization:
a. Place the fabricated OFET device on the probe station of a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or in ambient air). b. Measure the output characteristics by sweeping the drain-source voltage (Vds) at different gate-source voltages (Vgs). c. Measure the transfer characteristics by sweeping Vgs at a constant Vds in both the linear and saturation regimes. d. From the transfer characteristics in the saturation regime, extract the field-effect mobility (μ) and the on/off current ratio.
Visualizations
The following diagrams illustrate key concepts related to the structure and application of this compound derivatives.
Caption: Functionalization of the this compound Core.
Caption: Experimental Workflow for Organic Semiconductor Devices.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneously improving the photovoltaic parameters of organic solar cells via isomerization of benzo[b]benzo[4,5]thieno[2,3-d]thiophene-based octacyclic non-fullerene acceptors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Functionalized benzothieno[3,2 b]thiophenes (BTTs) for high performance organic thin-film transistors (OTFTs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-alkylation of Benzo[b]thiophen-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of benzo[b]thiophen-3-amine, a key synthetic transformation for the development of novel therapeutic agents and functional organic materials. The protocols outlined below describe two robust methods: direct N-alkylation using alkyl halides and reductive amination with aldehydes or ketones.
Introduction
Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the 3-amino group through N-alkylation allows for the introduction of diverse substituents, enabling the modulation of a compound's physicochemical properties and biological targets. The choice of alkylation method depends on the desired substituent and the overall synthetic strategy.
Data Summary
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of aromatic amines, which can be considered indicative for the N-alkylation of this compound.
| Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Direct Alkylation | Alkyl Halide | None | NaH | THF | Room Temp. - 60 | 70-95 |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | Acetic Acid (cat.) | DCE | Room Temp. | 75-90 |
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a strong base, such as sodium hydride. This method is suitable for introducing primary and secondary alkyl groups.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.
Protocol 2: Reductive Amination with Aldehydes and Ketones
This protocol details the N-alkylation of this compound via reductive amination with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent. This method is particularly useful for synthesizing secondary and tertiary amines.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the aldehyde or ketone (1.2 eq), and anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue to stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated this compound.
Application Notes and Protocols: Benzo[b]thiophen-3-amine Derivatives in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of benzo[b]thiophen-3-amine derivatives in multi-component reactions (MCRs) for the synthesis of novel heterocyclic scaffolds. The following sections detail the synthesis of biologically active benzothieno[3,2-b]pyridines and 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-ones, highlighting the efficiency and versatility of MCRs in drug discovery and development.
Introduction
Multi-component reactions, which involve the combination of three or more reactants in a single synthetic operation, are powerful tools in medicinal chemistry for the rapid generation of molecular diversity. Benzo[b]thiophene scaffolds are prevalent in a variety of pharmaceuticals and biologically active compounds, making their derivatives attractive starting materials for the synthesis of novel therapeutic agents. This document focuses on the application of 3-amino-2-formyl-benzo[b]thiophene, a derivative of this compound, in domino reaction protocols to generate complex fused heterocyclic systems with potential therapeutic applications.
Case Study 1: Synthesis of Benzothieno[3,2-b]pyridines via Friedlander Annulation
The Friedlander annulation is a classic reaction for the synthesis of quinolines and related fused pyridine systems. In this multi-component approach, a 3-amino-2-formyl-benzo[b]thiophene derivative undergoes a condensation reaction with a ketone to yield a benzothieno[3,2-b]pyridine scaffold. These compounds have been investigated for their potential as antibacterial and anticancer agents.
Experimental Workflow
Caption: Workflow for the synthesis of benzothieno[3,2-b]pyridines.
Detailed Experimental Protocol
A mixture of 3-amino-2-formyl benzothiophene (0.5 mmol), a selected ketone (0.7 mmol, 1.4 equiv), 10 mL of ethanol, and 0.5 mL of aqueous NaOH (7 M) are added sequentially to a 50 mL round-bottom flask.[1] The reaction mixture is then refluxed for 12 hours.[1] Following the reflux, the reaction is quenched by the addition of 10% HCl (5 mL).[1] The resulting precipitate is collected by filtration and washed thoroughly with distilled water.[1] The final product is obtained after vacuum drying.[1] If impurities are present, recrystallization from acetonitrile or methanol can be performed.[1]
Data Summary
| Product | Ketone Used | Yield (%) |
| 4a | Acetophenone | 71 |
| 4b | 4-Methylacetophenone | 75 |
| 4c | 4-Methoxyacetophenone | 78 |
| 4d | 4-Chloroacetophenone | 82 |
| 4e | 4-Bromoacetophenone | 85 |
| 4f | 4-Nitroacetophenone | 88 |
| 4g | 2-Acetylnaphthalene | 76 |
| 4h | 2-Acetylthiophene | 72 |
Data sourced from S. L. G. Hus, et al.
Case Study 2: Synthesis of 3,4-Dihydro-2H-benzothiopheno[3,2-b]quinolin-1-ones
This multi-component reaction involves the condensation of a 3-amino-2-formyl-benzo[b]thiophene derivative with a 1,3-dione in the presence of a base to form 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one derivatives. This reaction provides a straightforward route to another class of fused heterocyclic compounds with potential biological activities.
Reaction Mechanism Overview
Caption: Synthesis of benzothiopheno[3,2-b]quinolin-1-ones.
Detailed Experimental Protocol
In a 50 mL round-bottom flask, 3-amino-2-formyl benzothiophene (0.5 mmol), a 1,3-dione (0.55 mmol, 1.1 equiv), 10 mL of acetonitrile, and 0.5 mL of piperidine are added sequentially.[1] The reaction mixture is refluxed for 12 hours.[1] After cooling, distilled water is added to quench the reaction.[1] The precipitate that forms is collected by filtration and washed extensively with distilled water.[1] The desired product is obtained after vacuum drying.[1] Recrystallization using acetonitrile or methanol can be performed for further purification if needed.[1]
Data Summary
| Product | 1,3-Dione Used | Yield (%) |
| 5a | 1,3-Cyclohexanedione | 90 |
| 5b | 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) | 92 |
| 5c | 1,3-Indandione | 85 |
| 5d | 4-Hydroxy-6-methyl-2H-pyran-2-one | 80 |
Data sourced from S. L. G. Hus, et al.
Biological Activity Screening
A selection of the synthesized benzothieno[3,2-b]pyridine and benzothiopheno[3,2-b]quinolin-1-one derivatives were screened for their antibacterial and anticancer activities.
Antibacterial Activity
The antibacterial activity was evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for the most active compounds.
| Compound | Target Organism | MIC (µg/mL) |
| 4d | Staphylococcus aureus | 62.5 |
| 4e | Staphylococcus aureus | 62.5 |
| 4f | Escherichia coli | 125 |
Data represents a selection of results from S. L. G. Hus, et al.
Anticancer Activity
The synthesized compounds were also screened for their cytotoxic effects against a panel of cancer cell lines. The results are presented as the concentration required for 50% growth inhibition (GI50).
| Compound | Cancer Cell Line | GI50 (µM) |
| 5a | A549 (Lung) | >100 |
| 5b | MCF7 (Breast) | 85.3 |
| 5c | HCT116 (Colon) | 75.6 |
Data represents a selection of results from S. L. G. Hus, et al.
Conclusion
The use of 3-amino-2-formyl-benzo[b]thiophene in multi-component reactions provides an efficient and versatile strategy for the synthesis of diverse and complex heterocyclic scaffolds. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical entities with potential therapeutic applications. The promising antibacterial and anticancer activities of the synthesized compounds warrant further investigation and optimization.
References
Application Notes and Protocols: Synthesis of Benzothieno[3,2-d]pyrimidin-4-one from 3-Aminobenzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of benzothieno[3,2-d]pyrimidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy involves a two-step process commencing with the Gewald reaction to construct a substituted 3-aminobenzothiophene intermediate, followed by cyclization to form the fused pyrimidinone ring system. This scaffold is a core component of molecules investigated as kinase inhibitors and anti-inflammatory agents.
Introduction
Benzothieno[3,2-d]pyrimidin-4-ones are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their rigid, planar structure and potential for diverse functionalization make them attractive scaffolds for targeting various biological entities. Notably, derivatives of this core have been explored as potent inhibitors of kinases such as PIM kinases and as anti-inflammatory agents targeting cyclooxygenase-2 (COX-2).[1][2] The synthesis of this key scaffold is therefore of high importance for researchers in medicinal chemistry and oncology.
The presented protocol outlines a reliable and efficient two-step synthesis starting from readily available commercial reagents. The initial step utilizes the Gewald three-component reaction to assemble the crucial intermediate, an alkyl 3-aminobenzothiophene-2-carboxylate. This is followed by a cyclocondensation reaction with a formamide equivalent to construct the pyrimidinone ring, yielding the final benzothieno[3,2-d]pyrimidin-4-one core structure.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Intermediate 1)
This procedure follows the principles of the Gewald reaction, a one-pot multicomponent reaction to form a polysubstituted 2-aminothiophene.
Reaction Scheme:
-
Cyclohexanone + Ethyl Cyanoacetate + Sulfur → Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials and Reagents:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur (powdered)
-
Morpholine
-
Ethanol
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL).
-
Add cyclohexanone (0.1 mol, 9.82 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g).
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To this stirred suspension, add morpholine (0.1 mol, 8.71 g) dropwise at room temperature.
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After the addition of morpholine, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
After completion of the reaction, cool the mixture to room temperature and then place in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to yield Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a solid.
Quantitative Data Summary (Step 1)
| Parameter | Value | Reference |
| Starting Material | Cyclohexanone, Ethyl Cyanoacetate, Sulfur | [3] |
| Product | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | [3] |
| Solvent | Ethanol | [3] |
| Base | Morpholine | [3] |
| Reaction Time | 4 hours | [3] |
| Reaction Temperature | Reflux (~78°C) | [3] |
| Yield | 83.2% | [3] |
Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[b]thieno[3,2-d]pyrimidin-4(3H)-one (Final Product)
This step involves the cyclocondensation of the aminothiophene intermediate with formamide to form the fused pyrimidinone ring.
Reaction Scheme:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate + Formamide → 5,6,7,8-Tetrahydrobenzo[b]thieno[3,2-d]pyrimidin-4(3H)-one
Materials and Reagents:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Intermediate 1)
-
Formamide
Procedure:
-
In a 100 mL round-bottom flask, place Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.05 mol, 11.96 g).
-
Add an excess of formamide (50 mL).
-
Heat the reaction mixture to 180-190 °C under a nitrogen atmosphere and maintain for 6 hours.
-
Monitor the reaction by TLC (ethyl acetate:methanol 9:1).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (200 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 5,6,7,8-Tetrahydrobenzo[b]thieno[3,2-d]pyrimidin-4(3H)-one.
Quantitative Data Summary (Step 2)
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Based on similar cyclizations |
| Product | 5,6,7,8-Tetrahydrobenzo[b]thieno[3,2-d]pyrimidin-4(3H)-one | Based on similar cyclizations |
| Reagent | Formamide | Based on similar cyclizations |
| Reaction Time | 6 hours | Based on similar cyclizations |
| Reaction Temperature | 180-190 °C | Based on similar cyclizations |
| Yield | ~70-80% (Expected) | Based on similar cyclizations |
Visualizations
Chemical Synthesis Pathway
Caption: Synthetic route to the target benzothienopyrimidinone.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Benzo[b]thiophen-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Benzo[b]thiophen-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of crude this compound?
A1: Common impurities can arise from unreacted starting materials, reagents, and the formation of byproducts. Depending on the synthetic route, these may include:
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Unreacted starting materials: Such as the corresponding 2-halobenzonitrile and methyl thioglycolate if using the microwave-assisted synthesis.[1]
-
Reagents: Residual base, such as triethylamine, may be present.[1]
-
Positional Isomers: Depending on the synthetic strategy, isomers of the aminobenzothiophene may form.
-
Oxidation Products: Amines, in general, can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light over extended periods.[2]
-
Side-reaction products: The specific synthesis method will dictate the potential byproducts. For instance, in the Willgerodt–Kindler reaction, various sulfur-containing intermediates and byproducts can be formed.[3]
Q2: Which purification techniques are most effective for crude this compound?
A2: The two primary and most effective techniques for purifying crude this compound are column chromatography and recrystallization.
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Column Chromatography: This is a highly versatile method for separating the target compound from a wide range of impurities with different polarities. It is particularly useful when dealing with complex mixtures or when isomers are present.[3][4]
-
Recrystallization: This technique is excellent for removing small amounts of impurities and for obtaining a highly crystalline, pure final product, provided a suitable solvent or solvent system can be identified.[5]
The choice between these methods will depend on the impurity profile of the crude material and the desired final purity. Often, a combination of both (column chromatography followed by recrystallization) is employed to achieve the highest purity.
Q3: What are recommended solvent systems for the column chromatography of this compound?
A3: For silica gel column chromatography of this compound, a gradient elution with a non-polar and a polar solvent is typically effective. Common solvent systems include mixtures of hexane and ethyl acetate.[3][4] It is advisable to start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity to elute the product.
Due to the basic nature of the amine, peak tailing on silica gel can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: Finding an optimal recrystallization solvent often requires some experimentation. A good starting point is to test single solvents or binary solvent mixtures. For amines, alcoholic solvents or mixtures with water can be effective.[4] Alternatively, dissolving the amine in a minimal amount of a polar solvent and then adding a non-polar anti-solvent until turbidity is observed can induce crystallization.[5] For basic compounds that are difficult to recrystallize, conversion to a hydrochloride salt, which is often more crystalline, can be a useful strategy.[5][6]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Irreversible adsorption on silica gel | The basic amine can strongly interact with the acidic silica gel. Add 0.1-1% triethylamine to the eluent to neutralize active sites and improve recovery. |
| Product is too soluble in the eluent | If the product elutes too quickly (high Rf), reduce the polarity of the mobile phase. |
| Product is not fully eluting from the column | If the product remains on the column, increase the polarity of the mobile phase. A final flush with a more polar solvent system (e.g., 10% methanol in dichloromethane) may be necessary. |
| Product degradation on silica gel | Amines can be sensitive to the acidic nature of silica gel. Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. Using a less acidic stationary phase like alumina could also be considered. |
Issue 2: Co-elution of Impurities with the Product in Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Similar polarity of product and impurity | Optimize the solvent system. Test different solvent combinations using Thin Layer Chromatography (TLC) to maximize the separation (ΔRf). Consider using a different solvent system with different selectivity (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). |
| Column overloading | The amount of crude material loaded onto the column is too high for the column dimensions, leading to poor separation. Reduce the amount of sample loaded or use a larger column. |
| Improper column packing | An improperly packed column will have channels and cracks, leading to broad peaks and poor separation. Ensure the silica gel is packed uniformly. |
Issue 3: Difficulty in Inducing Crystallization During Recrystallization
| Potential Cause | Troubleshooting Steps |
| Product is too soluble in the chosen solvent | Add a suitable anti-solvent (a solvent in which the product is poorly soluble) dropwise to the solution until it becomes cloudy. Gently warm to redissolve, then allow to cool slowly. |
| Solution is supersaturated | "Scratch" the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure product if available. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Presence of oily impurities | If the product oils out instead of crystallizing, try redissolving in a larger volume of the hot solvent and cooling slowly. Alternatively, purify by column chromatography first to remove the oily impurities. |
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate (gradient) |
| Initial Eluent | 95:5 (v/v) Hexane / Ethyl Acetate |
| Final Eluent | 80:20 (v/v) Hexane / Ethyl Acetate (or higher polarity if needed) |
| Modifier | 0.1 - 1% Triethylamine (optional, to reduce peak tailing) |
Table 2: Example Yields for 3-Aminobenzo[b]thiophene Synthesis
| Starting Material | Reaction Conditions | Yield | Reference |
| 2-halobenzonitriles | Microwave, 130 °C, triethylamine, DMSO | 58-96% | [1] |
| 1-(2-Chloro-5-nitrophenyl)ethanone | Willgerodt–Kindler, various amines, sulfur | 4-47% | [3] |
Note: Yields are for the crude or initially purified product and will vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it with various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value of approximately 0.25-0.35 and good separation from impurities.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with the initial low-polarity mobile phase. Gradually increase the polarity of the eluent based on the separation observed on TLC.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it is insoluble at room temperature but dissolves upon heating, it may be a good solvent for recrystallization. Test various solvents and binary mixtures (e.g., ethanol/water, toluene/hexane).[4][5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. This compound hydrochloride | C8H8ClNS | CID 12293663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Regioselectivity Issues in Benzothiophene Functionalization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with the regioselective functionalization of benzothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of the benzothiophene core?
A1: The primary challenge lies in controlling the site of functionalization between the electronically distinct C2 and C3 positions of the thiophene ring. The C2 position is generally more electron-rich and sterically accessible, making it the kinetically favored site for many electrophilic and metal-catalyzed reactions. Consequently, achieving selective functionalization at the C3 position often requires specific strategies to override this inherent reactivity. Functionalization of the benzene ring (C4-C7) presents its own set of challenges, often requiring harsh conditions or the use of directing groups.
Q2: How can I selectively functionalize the C3 position of benzothiophene?
A2: Achieving C3 selectivity is a significant challenge due to the higher reactivity of the C2 position.[1] Several modern strategies have been developed to address this:
-
Interrupted Pummerer Reaction of Benzothiophene S-oxides: This metal-free approach provides excellent regioselectivity for the C3 position under mild conditions.[2][3]
-
Gold-Catalyzed Reactions: Gold catalysts can promote the C3-functionalization of benzothiophene S-oxides with various coupling partners.[4][5]
-
Directing Groups: Installing a directing group at the C2 position can steer the functionalization to the C3 position.[6]
Q3: What are the most reliable methods for C2-selective functionalization?
A3: C2 functionalization is generally more straightforward. Common and reliable methods include:
-
Direct C-H Arylation: Palladium-catalyzed direct arylation often shows a strong preference for the C2 position.[7] Silver(I) mediation can enhance this selectivity at near-room temperature.[7]
-
C2-Lithiation: Deprotonation at the C2 position with a strong base, followed by quenching with an electrophile, is a classic and effective method.[8]
-
Interrupted Pummerer Reaction of C3-Substituted Benzothiophene S-oxides: A fascinating variation of the Pummerer chemistry allows for a 1,2-migration to achieve C2 functionalization.[9][10]
Troubleshooting Guide 1: C3-Selective Functionalization via Interrupted Pummerer Reaction
This metal-free method utilizes readily accessible benzothiophene S-oxides as precursors to achieve high C3-selectivity.[3]
Common Issues and Solutions
Q: My C3-arylation/alkylation reaction using a benzothiophene S-oxide is giving a low yield. What are the possible causes?
A: Low yields in this reaction can often be attributed to several factors:
-
Inefficient Activation of the S-oxide: The reaction is initiated by the activation of the sulfoxide with an anhydride, typically trifluoroacetic anhydride (TFAA). Ensure the TFAA is fresh and added under anhydrous conditions.
-
Decomposition of the S-oxide: Benzothiophene S-oxides can be unstable. It is often beneficial to use them directly after preparation. For unsubstituted benzothiophene S-oxide, which is particularly unstable, a telescoped protocol where the S-oxidation is immediately followed by the coupling reaction is recommended.[4]
-
Suboptimal Reaction Temperature: While the reaction is generally mild, the optimal temperature can vary depending on the substrates. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side products are observed, cooling the reaction may improve selectivity and yield.
Q: I am observing a mixture of C3 and other isomers (e.g., C7). How can I improve the regioselectivity?
A: While the interrupted Pummerer reaction is known for its high C3 selectivity, other isomers can sometimes form, particularly in gold-catalyzed variations where C7 functionalization can be a minor product.[4]
-
Purity of Starting Materials: Ensure the starting benzothiophene is pure, as impurities can sometimes lead to side reactions.
-
Control of Reaction Conditions: Carefully control the stoichiometry of the reagents. An excess of the coupling partner is often used to ensure complete consumption of the activated S-oxide.
-
Choice of Catalyst (for catalyzed versions): In gold-catalyzed reactions, the choice of ligand on the gold catalyst can influence the regioselectivity. It is advisable to screen different catalysts if regioselectivity is an issue.
Data Presentation: Regioselectivity in C3-Functionalization
| Entry | Method | Coupling Partner | C2:C3 Ratio | Yield (%) | Reference |
| 1 | Interrupted Pummerer | Phenols | >1:99 | 70-95 | [3] |
| 2 | Interrupted Pummerer | Allyl Silanes | >1:99 | 65-88 | [3] |
| 3 | Gold-Catalyzed | Phenylacetylene | 1:>20 (C3:C7) | 84 | [11] |
| 4 | Gold-Catalyzed | 1-Hexyne | 1:10 (C3:C7) | 75 | [11] |
Experimental Protocol: C3-Arylation of Benzothiophene via Interrupted Pummerer Reaction
This protocol is adapted from the work of Procter and co-workers.[1]
-
Preparation of Benzothiophene S-oxide: To a solution of benzothiophene (1.0 eq) in a suitable solvent such as CH₂Cl₂, add m-chloroperoxybenzoic acid (mCPBA) (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at this temperature for 1-2 hours until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and then NaHCO₃. Extract the product with CH₂Cl₂, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude S-oxide is often used directly in the next step.
-
C3-Arylation: To a solution of the benzothiophene S-oxide (1.0 eq) and the desired phenol (1.5 eq) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C3-arylated benzothiophene.
Visualization: Mechanism of C3-Arylation
Caption: Mechanism of C3-arylation via interrupted Pummerer reaction.
Troubleshooting Guide 2: C2-Selective Functionalization
Method A: Palladium-Catalyzed Direct C-H Arylation
This method often provides high selectivity for the C2 position. A notable advancement is the use of Ag(I) to mediate the C-H activation at near room temperature.[7]
Common Issues and Solutions
Q: My Pd-catalyzed C2-arylation is giving a mixture of C2 and C3 isomers. How can I improve the C2 selectivity?
A: Achieving high C2 selectivity is often dependent on the catalyst system and reaction conditions.
-
Catalyst Loading: In some systems, a lower palladium catalyst loading can favor C2-arylation by promoting a Ag(I)-mediated C-H activation pathway over a competing C3-arylation pathway.[7]
-
Ligand Choice: The choice of ligand can significantly influence regioselectivity in palladium-catalyzed reactions. Experimenting with different phosphine or N-heterocyclic carbene (NHC) ligands can help steer the reaction towards the desired C2 isomer.
-
Solvent: The solvent can play a crucial role. For the Ag(I)-mediated protocol, hexafluoro-2-propanol (HFIP) is reported to be effective.[7]
Q: The reaction is sluggish and gives a low yield. What can I do?
A: Low reactivity can be due to several factors:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere to prevent catalyst deactivation.
-
Ineffective Base: The base is crucial for the catalytic cycle. Ensure the base is anhydrous and of high purity.
-
Temperature: While the Ag(I)-mediated protocol works at a low temperature, other direct arylation methods may require higher temperatures to proceed at a reasonable rate.
Data Presentation: C2-Selective Direct Arylation
| Entry | Aryl Halide | Pd Catalyst (mol%) | Additive | C2:C3 Ratio | Yield (%) | Reference |
| 1 | 4-Iodotoluene | 0.4 (Pd(OAc)₂) | Ag₂O | 97:3 | 85 | [7] |
| 2 | 4-Iodoanisole | 0.4 (Pd(OAc)₂) | Ag₂O | 98:2 | 82 | [7] |
| 3 | 1-Iodo-4-nitrobenzene | 0.4 (Pd(OAc)₂) | Ag₂O | >99:1 | 92 | [7] |
Experimental Protocol: Ag(I)-Mediated C2-Arylation
This protocol is adapted from the work of Larrosa and co-workers.[7]
-
To a reaction vessel, add Pd(OAc)₂ (0.4 mol%), silver oxide (1.0 eq), NaOAc (0.5 eq), the aryl iodide (1.0 eq), and the benzothiophene (2.0 eq).
-
Add hexafluoro-2-propanol (HFIP) (to make a 1 M solution with respect to the aryl iodide).
-
Stir the reaction mixture at 30 °C for 16 hours.
-
After completion, dilute the mixture with EtOAc and filter through a plug of silica gel, washing with additional EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C2-arylated benzothiophene.
Method B: C2-Lithiation and Electrophilic Quench
This is a robust and widely used method for the selective functionalization of the C2 position.[8]
Common Issues and Solutions
Q: My C2-lithiation reaction is giving a low yield or a complex mixture of products.
A:
-
Incomplete Deprotonation: Ensure you are using a sufficiently strong base (n-BuLi or LDA) and that it is of good quality. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures (-78 °C) to prevent side reactions.
-
"Halogen Dance": In substituted benzothiophenes, particularly with halogens, a "halogen dance" (base-catalyzed migration of the halogen) can occur, leading to a mixture of isomers. This is less common with chloro-substituents but can be an issue with bromo- and iodo-substituents. Using a non-coordinating solvent or a different base might mitigate this.
-
Decomposition of the Lithiated Intermediate: The C2-lithiated benzothiophene is a reactive intermediate. It should be used immediately after its formation.
Experimental Protocol: C2-Lithiation and Quench with an Electrophile
-
Dissolve the benzothiophene (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 eq) either neat or as a solution in THF.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Visualization: Strategy Selection Workflow
Caption: Decision workflow for selecting a functionalization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. scispace.com [scispace.com]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Optimization of reaction conditions for 3-aminobenzo[b]thiophene synthesis
This technical support center provides comprehensive guidance for the synthesis of 3-aminobenzo[b]thiophene, a crucial scaffold in medicinal chemistry. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to help optimize your reaction conditions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 3-aminobenzo[b]thiophene and its derivatives.
Microwave-Assisted Synthesis from 2-Halobenzonitriles
Q1: My reaction yield is significantly lower than reported in the literature. What are the common causes?
A1: Low yields in the microwave-assisted synthesis can stem from several factors:
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Reagent Quality: Ensure that the 2-halobenzonitrile and methyl thioglycolate are of high purity. Impurities can interfere with the reaction. Solvents should be dry, as the presence of water can affect the base and reaction intermediates.[1]
-
Base Stoichiometry and Choice: Triethylamine is a commonly used base for this reaction.[1] Ensure the correct stoichiometry is used (typically around 3 equivalents). While triethylamine is effective, other bases like sodium methoxide have also been used, though switching to triethylamine has been shown to improve yields in certain cases.[2]
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Microwave Conditions: The reaction is sensitive to temperature and time. Overheating can lead to decomposition and the formation of side products. It is crucial to use a dedicated microwave synthesizer with accurate temperature control. The optimal temperature is typically around 130 °C.[1][3] The reaction time should also be optimized; prolonged irradiation does not necessarily lead to higher yields and can promote byproduct formation.[1]
-
Work-up Procedure: The product is often precipitated by pouring the reaction mixture into ice water.[1] Ensure thorough washing of the precipitate to remove any remaining DMSO and triethylamine salts.
Q2: I am observing significant side product formation. What are these byproducts and how can I minimize them?
A2: While the microwave-assisted method is generally high-yielding, side reactions can occur. One potential side product is the result of incomplete cyclization or alternative reaction pathways of the intermediates. To minimize side products, adhere strictly to the optimized reaction temperature and time.[1] Over-irradiation is a common cause of increased byproduct formation.
Q3: How can I effectively purify the final product?
A3: In many cases, the product precipitates from the reaction mixture upon pouring into ice water and can be collected by simple filtration, followed by washing with water.[1] For substrates that result in less pure products, purification by column chromatography may be necessary.[2]
Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile method for synthesizing polysubstituted 2-aminothiophenes and can be adapted for benzo-fused systems.
Q1: My Gewald reaction is not proceeding, or the yield is very low. What are the most critical steps to check?
A1: The initial and most crucial step of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[4][5] If this condensation fails, the subsequent steps cannot occur.
-
Initial Condensation Check: Consider running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. Monitor the formation of the condensed product by TLC or LC-MS to confirm this initial step is working before adding sulfur.[4]
Q2: I've confirmed the initial condensation is working, but the overall yield is still poor. What should I investigate next?
A2: After the Knoevenagel condensation, the addition of sulfur and the subsequent cyclization are the next critical phases.[4]
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Suboptimal Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[4][5]
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Incorrect Solvent: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur.[4][5] The solubility of elemental sulfur in the chosen solvent is also a key consideration.[4]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield.[4] Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.[4]
Q3: How does the choice of base affect the reaction yield?
A3: The base catalyzes the initial Knoevenagel condensation.[5] Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines like triethylamine.[5] For less reactive ketones, a stronger base might be necessary.[5]
Q4: What are the common byproducts in a Gewald reaction?
A4: Common byproducts include:
-
Unreacted Starting Materials: If the reaction has not gone to completion. This can be addressed by increasing the reaction time or optimizing the temperature.[5]
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.[5]
-
Dimerization or Polymerization Products: Starting materials or intermediates can undergo self-condensation. This can be mitigated by adjusting reactant concentrations or the rate of reagent addition.[5]
Q5: What is the best way to purify the product of a Gewald reaction?
A5: Recrystallization is often the most effective method for purifying solid 2-aminothiophenes.[5] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5]
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is another route to substituted thiophenes, which can be adapted for 3-aminobenzo[b]thiophene synthesis.
Q1: What are the key parameters to control in a Fiesselmann synthesis for optimal yield?
A1: The Fiesselmann synthesis involves the reaction of a thioglycolic acid derivative with an activated alkyne or a related substrate in the presence of a base.[6]
-
Base Selection: The choice of base is critical for the initial deprotonation of the thioglycolic acid derivative and for promoting the subsequent cyclization.[6]
-
Reaction Temperature: Temperature control is important to prevent side reactions and decomposition of intermediates.
-
Substrate Reactivity: The reactivity of the acetylenic ester or nitrile is a key factor. Electron-withdrawing groups on the alkyne generally facilitate the initial Michael addition.
Q2: What are potential side reactions in the Fiesselmann synthesis?
A2: Potential side reactions include the formation of a thioacetal if the reaction conditions are not optimized for cyclization.[6] Polymerization of the starting materials or intermediates can also occur, especially with highly reactive alkynes.
Data Presentation
Table 1: Optimization of Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes[1]
| Entry | Substrate (2-Halobenzonitrile) | Product | Time (min) | Yield (%) |
| 1 | 5-Bromo-2-fluorobenzonitrile | Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | 35 | 65 |
| 2 | 2-Fluoro-5-nitrobenzonitrile | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 11 | 94 |
| 3 | 2-Fluoro-3-nitrobenzonitrile | Methyl 3-amino-7-nitrobenzo[b]thiophene-2-carboxylate | 20 | 81 |
| 4 | 2-Fluorobenzonitrile | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 20 | 58 |
| 5 | 2-Fluoro-5-(trifluoromethyl)benzonitrile | Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 30 | 96 |
Reaction Conditions: Benzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), triethylamine (3.1 equiv.) in dry DMSO (2 M) irradiated at 130 °C.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation[2]
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | 100 | 2 h | 95 |
| Microwave Irradiation | 130 | 11 min | 94 |
Reaction: 2-Fluoro-5-nitrobenzonitrile with methyl thioglycolate and triethylamine in DMSO.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes[1]
-
In a microwave vial, combine the substituted 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry dimethyl sulfoxide (DMSO) to make a 2 M solution.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 130 °C for the time specified for the particular substrate (typically 11-35 minutes). The temperature is monitored by the instrument's built-in IR sensor.
-
After the reaction is complete, cool the vial to room temperature using a stream of compressed air.
-
Pour the reaction mixture into ice water.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Dry the product in vacuo.
Visualizations
Caption: Workflow for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Amination of Bromobenzothiophenes
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the palladium-catalyzed amination of bromobenzothiophenes.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a bromobenzothiophene is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in the amination of bromobenzothiophenes can be attributed to several factors. The key areas to troubleshoot are:
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Catalyst and Ligand Choice: The selection of the palladium precatalyst and the phosphine ligand is critical and highly dependent on the specific bromobenzothiophene isomer and the amine.[1] For heteroaromatic substrates, bulky and electron-rich phosphine ligands such as XPhos, Josiphos, and tBuBrettPhos often give superior results.[1]
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Catalyst Deactivation (Sulfur Poisoning): The sulfur atom in the benzothiophene ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3][4] This is a common issue with sulfur-containing heterocycles.
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher temperatures or longer reaction times.[1]
-
Solvent Quality: The use of anhydrous and thoroughly degassed solvents is critical. Toluene and dioxane are common choices.[1] Residual water or oxygen can lead to catalyst decomposition and side reactions.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can cause catalyst decomposition. A typical range for these reactions is 80-120 °C.[1]
Q2: I am observing significant formation of a dehalogenated benzothiophene byproduct. What is the cause and how can I minimize it?
A2: The formation of a hydrodehalogenated benzothiophene is a common side reaction in palladium-catalyzed aminations, arising from a competing β-hydride elimination pathway.[5] To minimize this side reaction, consider the following:
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Ligand Selection: Employing bulky phosphine ligands can sterically hinder the β-hydride elimination pathway.
-
Reaction Conditions: Lowering the reaction temperature or using a less coordinating solvent may reduce the rate of this side reaction.
-
Base Choice: In some cases, the choice of base can influence the extent of hydrodehalogenation. Screening different bases can be beneficial.
Q3: How does the position of the bromine atom (C2 vs. C3) on the benzothiophene ring affect the reaction?
A3: The reactivity of bromobenzothiophenes in palladium-catalyzed amination can be influenced by the position of the bromine atom due to differences in electronic properties and steric hindrance. While specific comparative studies are limited, generally, the electronic environment of the C-Br bond can affect the rate of oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle.[5] It is advisable to perform optimization studies for each isomer.
Q4: Can the sulfur atom in the benzothiophene ring poison the palladium catalyst? What are the signs and how can this be mitigated?
A4: Yes, sulfur-containing compounds are known poisons for palladium catalysts.[2][3][4] The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, leading to the formation of stable, inactive complexes.
-
Signs of Catalyst Poisoning: A stalled reaction despite the presence of starting materials, or a reaction that starts but does not go to completion.
-
Mitigation Strategies:
-
Ligand Choice: Using bulky, electron-rich phosphine ligands can sometimes shield the palladium center and disfavor coordination with the sulfur atom of the substrate.
-
Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to compensate for partial deactivation.
-
Additives: While not extensively documented for this specific reaction, in other palladium-catalyzed reactions involving sulfur-containing substrates, the use of additives that can preferentially bind to sulfur has been explored.
-
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the palladium-catalyzed amination of bromobenzothiophenes.
Problem: Low or No Product Formation
Caption: Troubleshooting workflow for low or no product yield.
Problem: Significant Side Product Formation (e.g., Hydrodehalogenation)
Caption: Troubleshooting workflow for excessive side product formation.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the palladium-catalyzed amination of bromobenzothiophene derivatives under various conditions.
Table 1: Comparison of Ligands for the Amination of 3-Aminobenzo[b]thiophene-2-carboxylate with 4-Bromobenzonitrile
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | 2 | 74 |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 120 | 2 | <10 |
| 3 | Pd(OAc)₂ | DPEphos | Cs₂CO₃ | Dioxane | 120 | 2 | <5 |
Data adapted from a study on the amination of methyl 3-aminobenzo[b]thiophene-2-carboxylates.
Table 2: Influence of Base on the Amination of Bromobenzene with Morpholine
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | Pd₂(dba)₃ | XPhos | LHMDS | Toluene | 100 | 16 | 88 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 75 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 16 | 65 |
Note: This data is for bromobenzene and serves as a general guide. Optimal conditions for bromobenzothiophenes may vary.
Experimental Protocols
Detailed Protocol for the Amination of 2-Bromobenzothiophene with Morpholine
This protocol is a general starting point and may require optimization for specific substrates and scales.
Materials:
-
2-Bromobenzothiophene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzothiophene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(morpholin-4-yl)benzo[b]thiophene.
Caption: A typical experimental workflow for the amination of bromobenzothiophene.
References
- 1. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of Benzo[b]thiophen-3-amine for Library Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Benzo[b]thiophen-3-amine, particularly for library production. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing this compound?
A1: Several methods are available, with some being more amenable to library production and scale-up. A highly effective and rapid method involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine in DMSO.[1] This one-pot synthesis is known for its high efficiency, mild conditions, and broad substrate scope.[2] Another versatile approach is the Gewald reaction, a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur to form polysubstituted 2-aminothiophenes, which can be analogous to the synthesis of 3-amino derivatives.[3][4]
Q2: What are the main advantages of using microwave-assisted synthesis for producing a library of this compound derivatives?
A2: Microwave-assisted synthesis offers several key advantages for library production, including significantly reduced reaction times, improved reaction efficiency, and often higher yields compared to conventional heating methods.[1] This technique is particularly well-suited for rapid analog synthesis, a crucial aspect of generating compound libraries for drug discovery.[1]
Q3: What are the potential biological applications of this compound and its derivatives?
A3: Benzo[b]thiophene derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. They are known to be inhibitors of various kinases, such as PIM kinases and MAPK-activated protein kinase 2 (MK2), which are implicated in cancer and inflammatory diseases.[1][5] The benzo[b]thiophene scaffold is a key pharmacophore in several biologically active compounds.
Q4: Are there any transition-metal-free methods for the synthesis of Benzo[b]thiophen-3-amines?
A4: Yes, transition-metal-free one-pot processes have been developed for the synthesis of benzo[b]thiophen-3-amines at room temperature.[2] These methods are advantageous as they avoid the cost and potential toxicity associated with transition metal catalysts.
Troubleshooting Guides
Q1: I am experiencing low yields in the synthesis of this compound. What are the potential causes and how can I address them?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
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Check Starting Material Purity: Impurities in your starting 2-halobenzonitrile or methyl thioglycolate can interfere with the reaction. Ensure the purity of your reagents before starting.
-
Optimize Reaction Temperature: While some reactions proceed at room temperature, others may require heating.[6] If using conventional heating, ensure uniform and accurate temperature control. For microwave-assisted synthesis, optimize the temperature and irradiation time.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical. Triethylamine in DMSO is a common and effective combination for the microwave-assisted synthesis.[1] Ensure the base is fresh and the solvent is anhydrous, as moisture can quench the reaction.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or an extension of the reaction time might be necessary.
-
Side Reactions: The formation of side products can reduce the yield of the desired product. Dimerization of intermediates can sometimes occur.[6] Adjusting the rate of addition of reagents or the reaction temperature may help minimize these side reactions.[6]
Q2: I am having difficulty purifying the final this compound product. What purification strategies are recommended?
A2: Purification can be challenging due to the nature of the amine and potential side products.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high-purity material on a large scale. Experiment with different solvent systems to find one that provides good crystal formation.
-
Column Chromatography: For smaller scales or for removing closely related impurities, flash column chromatography on silica gel is a standard method.[7] A gradient elution system, for example, with petroleum ether and ethyl acetate, can be effective.
-
Acid-Base Extraction: As an amine, your product can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequent basification of the aqueous layer will precipitate the free amine, which can then be extracted into an organic solvent.
Q3: My reaction is producing an unexpected side product. How can I identify it and prevent its formation?
A3: Identifying the side product is the first step. Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure. Once identified, you can often deduce its formation mechanism and take steps to prevent it. Common side reactions include hydrolysis of the nitrile or ester groups if water is present, or over-alkylation of the amine product. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound Derivatives
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |
| Microwave-Assisted Synthesis | 2-halobenzonitriles, methyl thioglycolate | Triethylamine, DMSO, 130 °C, microwave irradiation | 58-96 | [1] |
| Transition-Metal-Free One-Pot | Substituted benzofuran/benzo[b]thiophene precursors | Room temperature | High efficiency | [2] |
| Gewald Reaction (for 2-aminothiophenes) | Ketone/aldehyde, α-cyanoester, elemental sulfur | Base (e.g., morpholine), solvent (e.g., ethanol) | 25-70 | [4] |
| Rhodium-Catalyzed Three-Component | Arylboronic acids, alkynes, elemental sulfur | Rh catalyst | Not specified | [8][9] |
Experimental Protocols
Detailed Methodology for Microwave-Assisted Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylates [1]
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Reaction Setup: In a microwave-safe reaction vial, combine the substituted 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (2 M).
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 130 °C for the specified time (typically determined by reaction monitoring).
-
Workup: After cooling the reaction mixture to room temperature, pour it into ice-water.
-
Isolation: Collect the resulting solid precipitate by filtration.
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Purification: Wash the solid with water and dry it in vacuo to yield the desired product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Representative kinase signaling pathway illustrating the potential point of intervention for this compound derivatives.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 3-Iodobenzo[b]thiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 3-iodobenzo[b]thiophenes. Authored for researchers and professionals in drug development, this guide offers detailed troubleshooting, frequently asked questions, experimental protocols, and comparative data to facilitate your synthetic chemistry endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are my yields low when performing cross-coupling reactions with 3-iodobenzo[b]thiophene?
A1: Low yields can stem from several factors. The sulfur atom in the benzo[b]thiophene ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Other common issues include suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), the presence of oxygen which can lead to side reactions like homocoupling, and potential decomposition of starting materials.[2]
Q2: I am observing significant amounts of homocoupling of my boronic acid or alkyne. How can I minimize this?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen. To minimize it, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen).[2] In Sonogashira couplings, using a copper-free protocol can also eliminate the competing Glaser-type homocoupling.[2]
Q3: What is the black precipitate that sometimes forms in my reaction mixture?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution. This deactivation can be caused by impurities in the reagents or solvents, excessively high temperatures, or an inappropriate choice of ligand that fails to stabilize the catalytic species.
Q4: Can the sulfur atom in 3-iodobenzo[b]thiophene poison the palladium catalyst?
A4: Yes, sulfur-containing compounds are known to be potential poisons for palladium catalysts. The sulfur atom can bind to the palladium center, blocking active sites and reducing catalytic activity.[1] The extent of this inhibition can depend on the specific catalyst system and reaction conditions. Using bulky electron-rich phosphine ligands can sometimes mitigate this effect by sterically shielding the palladium center.
Q5: Which cross-coupling reaction is most suitable for my desired transformation with 3-iodobenzo[b]thiophene?
A5: The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. It is widely used due to its mild conditions and broad functional group tolerance.
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.
-
Heck Coupling: Suitable for forming C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide variety of amines.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity/Poisoning | 1. Switch Palladium Precursor: Try different Pd(0) or Pd(II) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂).[3] 2. Screen Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which can stabilize the catalyst and prevent poisoning by the sulfur atom.[4] 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). |
| Suboptimal Reaction Conditions | 1. Vary the Base: The choice of base is critical. Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., Et₃N, DIPEA), ensuring they are anhydrous.[1] 2. Solvent Screening: Test a range of anhydrous, degassed solvents (e.g., Toluene, Dioxane, DMF, THF). The solubility of all components is crucial. 3. Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. Conversely, if side reactions are prevalent, try lowering the temperature. |
| Poor Reagent Quality | 1. Use Fresh Reagents: Ensure boronic acids/esters, alkynes, and amines are pure and dry. Boronic acids can dehydrate to form unreactive anhydrides. 2. Degas Solvents Thoroughly: Oxygen can deactivate the catalyst and promote side reactions. Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles.[2] |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Deiodination)
| Side Product | Troubleshooting Steps |
| Homocoupling of Boronic Acid/Alkyne | 1. Ensure Anaerobic Conditions: Rigorously exclude oxygen from the reaction. 2. Copper-Free Sonogashira: For alkyne homocoupling (Glaser coupling), switch to a copper-free protocol.[2] 3. Slow Addition: Add the boronic acid or alkyne slowly to the reaction mixture to maintain a low concentration. |
| Deiodination (Protodeiodination) | 1. Use a Weaker Base: Strong bases can sometimes promote the removal of the iodine atom. 2. Lower Reaction Temperature: High temperatures can increase the rate of this side reaction. 3. Ensure Anhydrous Conditions: Traces of water can be a proton source for dehalogenation. |
Data Presentation
Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling of 3-Iodobenzo[b]thiophene with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) (3 mol%) | Na₂CO₃ | ChCl/Gly (1:2) | 80 | 15 | 80 | [5] |
| PdCl₂ (10 mol%) | Na₂CO₃ | ChCl/Gly (1:2) | 80 | 15 | 73 | [5] |
Note: Data for closely related systems are used to provide comparative insights.
Table 2: Conditions for Sonogashira Coupling of 3-Iodobenzo[b]thiophenes with Terminal Alkynes
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Hexyne | PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%) | Et₃N | ChCl/Gly (1:2) | 60 | 3 | 94 | [5] |
| Phenylacetylene | PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%) | Et₃N | ChCl/Gly (1:2) | 60 | 3 | 95 | [5] |
| 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%) | Et₃N | ChCl/Gly (1:2) | 60 | 3 | 92 | [5] |
Table 3: Representative Conditions for Heck Coupling of Aryl Iodides with Alkenes
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Alkene | Yield (%) | Reference |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | Methyl acrylate | High | [6] |
| PdCl₂ | None | Et₃N / Na₂CO₃ | NMP | 100 | Methyl acrylate | High | [7] |
Note: These are general conditions for aryl iodides and may require optimization for 3-iodobenzo[b]thiophene.
Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Amine | General Yield | Reference |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | Secondary Amines | Good to Excellent | [8] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | 1,4-Dioxane | 100 | Primary/Secondary Amines | Good to Excellent | [9][10] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | Anilines | Good to Excellent | [11] |
Note: These are general conditions and should be optimized for 3-iodobenzo[b]thiophene.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodobenzo[b]thiophene with Phenylboronic Acid
Materials:
-
3-Iodobenzo[b]thiophene (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Choline Chloride/Glycerol (1:2 molar ratio) deep eutectic solvent (DES)
Procedure:
-
To a reaction vessel, add 3-iodobenzo[b]thiophene, phenylboronic acid, PdCl₂(dppf), and Na₂CO₃.
-
Add the Choline Chloride/Glycerol DES.
-
Heat the reaction mixture to 80 °C and stir for 15 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: Sonogashira Coupling of 3-Iodobenzo[b]thiophene with Phenylacetylene
Materials:
-
3-Iodobenzo[b]thiophene (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (10 mol%)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Choline Chloride/Glycerol (1:2 molar ratio) deep eutectic solvent (DES)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add 3-iodobenzo[b]thiophene, PdCl₂(PPh₃)₂, and CuI.
-
Add the Choline Chloride/Glycerol DES and triethylamine.
-
Add phenylacetylene via syringe.
-
Heat the reaction mixture to 60 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.[5]
Protocol 3: Heck Coupling of 3-Iodobenzo[b]thiophene with n-Butyl Acrylate (General Procedure)
Materials:
-
3-Iodobenzo[b]thiophene (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To an oven-dried reaction tube, add 3-iodobenzo[b]thiophene, Pd(OAc)₂, and P(o-tolyl)₃.
-
Seal the tube with a septum and purge with an inert gas.
-
Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination of 3-Iodobenzo[b]thiophene with Morpholine (General Procedure)
Materials:
-
3-Iodobenzo[b]thiophene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add 3-iodobenzo[b]thiophene and a stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and morpholine via syringe under a positive pressure of inert gas.
-
Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with ethyl acetate and filter through celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[10]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Key steps in the Suzuki-Miyaura cross-coupling.
Caption: A standard workflow for cross-coupling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Air and Moisture Sensitivity in Benzothiophene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing air and moisture sensitivity during benzothiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: My benzothiophene synthesis is failing or giving very low yields. Could air or moisture be the problem?
A1: Yes, many synthetic routes to benzothiophenes involve reagents and intermediates that are highly sensitive to air and moisture.[1][2] Organometallic reagents, such as organolithiums (e.g., n-BuLi) and Grignard reagents, are commonly used and are pyrophoric, reacting violently with air and water.[3][4][5] The presence of moisture can quench these reagents, leading to incomplete reactions and significantly lower yields.[2][6] Furthermore, some palladium catalysts used in cross-coupling reactions for benzothiophene synthesis can be sensitive to oxygen, which can lead to catalyst deactivation.[7][8]
Q2: Which specific reagents and intermediates in benzothiophene synthesis are most sensitive?
A2: The most sensitive species are typically strong bases and nucleophiles, as well as some catalysts:
-
Organolithium Reagents (e.g., n-BuLi, t-BuLi): These are extremely reactive towards water, oxygen, and even the nitrogen in the air under certain conditions.[3][4][5][9] Contact with air can lead to oxidation and loss of reactivity, while moisture will instantly hydrolyze them.
-
Grignard Reagents (RMgX): These are highly sensitive to moisture and will be quenched to form the corresponding alkane, rendering them ineffective for the desired reaction.[10][11][12] They can also react with oxygen.[11]
-
Palladium(0) Catalysts: While many modern palladium catalysts are air-stable, the active Pd(0) species in many cross-coupling reactions can be oxidized by air, leading to catalyst deactivation and slower or incomplete reactions.[7][8]
-
Hydrides (e.g., NaH, LiAlH₄): If used in the synthesis, these reagents react violently with water.
Q3: What are the visible signs that my reaction has been compromised by air or moisture?
A3: Several signs can indicate a problem:
-
Failed initiation of Grignard or organolithium formation: If the reaction to form these reagents does not start (e.g., no color change, no heat evolution), it is often due to wet glassware or solvent.
-
Precipitation: Unwanted precipitation can occur if reagents are hydrolyzed or oxidized.
-
Color changes: Unexpected color changes can indicate the decomposition of reagents or catalysts.
-
Low or no product yield: This is the most common outcome of contamination with air or moisture.[1][6]
-
Formation of side products: Hydrolysis or oxidation of starting materials or intermediates can lead to the formation of byproducts that complicate purification. For example, the presence of water will convert a Grignard reagent back to the corresponding alkane.[12]
Q4: How can I effectively exclude air and moisture from my reactions?
A4: The two primary methods are using a Schlenk line or a glovebox .
-
Schlenk Line: This apparatus allows for the manipulation of reagents under an inert atmosphere (usually nitrogen or argon) by cycling between vacuum and the inert gas to remove air from the reaction vessel.[13][14]
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for the handling of reagents in an air- and moisture-free environment.[2]
For both methods, it is crucial to use properly dried glassware and anhydrous solvents.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Contamination with Moisture | Verify Solvent Anhydrousness: Use freshly dried solvents. Anhydrous solvents can be purchased, but it is good practice to dry them further over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone for ethers).[15][16] Ensure Glassware is Dry: Oven-dry glassware overnight at >120 °C or flame-dry it under vacuum immediately before use.[2][17] Check Reagent Quality: Use fresh, properly stored reagents. Organometallic solutions should be titrated periodically to determine their exact concentration. |
| Contamination with Air (Oxygen) | Properly Degas Solvents: For reactions sensitive to dissolved oxygen (e.g., some palladium-catalyzed couplings), degas the solvent by bubbling with an inert gas or by using the freeze-pump-thaw method.[13] Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction. Use septa that are not punctured excessively. |
| Catalyst Deactivation | Use Air-Stable Pre-catalysts: When possible, use modern palladium pre-catalysts that are more robust towards air.[7][18] Handle Catalysts Under Inert Atmosphere: If using an air-sensitive catalyst, weigh and add it to the reaction vessel inside a glovebox or under a stream of inert gas. |
Issue 2: Inconsistent Reaction Results
| Potential Cause | Troubleshooting Steps |
| Variable Quality of Anhydrous Solvents | Standardize Solvent Drying Protocol: Implement a consistent and validated procedure for drying solvents.[15] Use a Solvent Purification System: If available, a dedicated solvent purification system provides a reliable source of anhydrous solvents. |
| Improper Inert Atmosphere Technique | Review Schlenk Line/Glovebox Technique: Ensure proper purging of the reaction vessel (multiple vacuum/inert gas cycles).[13] Check for leaks in the system. Consistent Reagent Addition: Add reagents via syringe or cannula under a positive pressure of inert gas. |
| Subtle Contamination Sources | Check Septa and Needles: Use fresh septa and dry needles for reagent transfer. Inert Gas Quality: Ensure the inert gas source is of high purity. |
Data Presentation
| Reaction Type / Reagent | Expected Outcome under Inert Atmosphere | Expected Outcome under Ambient Atmosphere | Rationale for Sensitivity |
| Lithiation with n-BuLi | High yield of the lithiated intermediate, leading to the desired product. | Very low to no yield of the desired product. Formation of butane and other byproducts. | n-BuLi is highly pyrophoric and reacts rapidly with water and oxygen.[3][4][5] |
| Grignard Reagent Formation/Reaction | Successful formation of the Grignard reagent and subsequent reaction. | Low to no yield. The corresponding alkane from the hydrolysis of the Grignard reagent will be a major byproduct.[12] | Grignard reagents are strong bases and nucleophiles that are readily quenched by water.[10][11] |
| Palladium-Catalyzed Cross-Coupling | High yield of the coupled product. | Potentially lower yield and slower reaction rate, depending on the catalyst's air stability. | The active Pd(0) species can be oxidized by air, leading to catalyst deactivation.[7][8] |
Experimental Protocols
Protocol 1: General Setup for an Air- and Moisture-Sensitive Reaction using a Schlenk Line
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (reaction flask, condenser, addition funnel, etc.) in an oven at >120 °C for at least 4 hours, or preferably overnight.[2]
-
Assemble the hot glassware and immediately connect it to the Schlenk line.
-
-
Establishing an Inert Atmosphere:
-
Ensure the Schlenk line is properly set up with a bubbler to maintain positive pressure.
-
Evacuate the assembled glassware using the vacuum pump on the Schlenk line.
-
Refill the glassware with a dry, inert gas (nitrogen or argon).
-
Repeat this vacuum/inert gas cycle at least three times to ensure all air is removed.[13]
-
-
Solvent and Reagent Addition:
-
Use commercially available anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent, passage through a column of activated alumina).[15]
-
Transfer anhydrous solvents to the reaction flask via a cannula or a dry syringe under a positive pressure of inert gas.
-
Add solid reagents that are not air-sensitive to the flask before establishing the inert atmosphere.
-
Add air-sensitive solid reagents in a glovebox or under a positive flow of inert gas.
-
Add liquid reagents via a dry syringe through a rubber septum.
-
-
Running the Reaction:
-
Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored via the oil bubbler.
-
For reactions requiring heating, use an oil bath and a condenser. For cooling, use a suitable cooling bath (e.g., ice-water, dry ice/acetone).
-
-
Work-up:
-
Quench the reaction by slowly adding the quenching agent via a syringe at the appropriate temperature.
-
Once the reactive reagents are quenched, the reaction mixture can typically be exposed to air for standard aqueous work-up and purification.
-
Mandatory Visualization
Caption: Workflow for Air-Sensitive Benzothiophene Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.uniurb.it [people.uniurb.it]
- 6. reddit.com [reddit.com]
- 7. nbinno.com [nbinno.com]
- 8. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. youtube.com [youtube.com]
- 15. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
Refinement of workup procedures for isolating polar aminobenzothiophenes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and detailed protocols for the effective workup and isolation of polar aminobenzothiophenes.
Frequently Asked Questions (FAQs)
Q1: Why is isolating polar aminobenzothiophenes challenging?
A: The primary challenge stems from their dual functionality. The basic amino group can be protonated to form a water-soluble salt, while the benzothiophene core retains some organic character. Polar aminobenzothiophenes, especially those with additional polar functional groups, can exhibit high solubility in both aqueous and organic phases, making standard liquid-liquid extractions difficult. The extraction of polar primary aromatic amines from aqueous solutions can be particularly problematic due to their solubility in water.[1]
Q2: What is the fundamental principle behind using acid-base extraction for these compounds?
A: Acid-base extraction leverages the difference in solubility between the neutral amine and its protonated salt form.[2] By adding an aqueous acid (e.g., HCl), the basic aminobenzothiophene is converted into its ammonium salt. This ionic salt is highly soluble in the aqueous layer and can be separated from neutral or acidic impurities that remain in the organic layer.[2][3][4] Subsequently, neutralizing the aqueous layer with a base regenerates the neutral, less water-soluble aminobenzothiophene, which can then be precipitated or extracted back into an organic solvent.[5]
Q3: My compound seems to be lost during the workup. What are the common causes?
A: Material loss can occur at several stages. Every purification step, including recrystallization or chromatography, inevitably leads to some loss.[6] For polar compounds, significant loss can happen if the compound does not fully precipitate out of the aqueous solution after neutralization or if it remains partially dissolved in the aqueous layer during back-extraction. It is also possible for the product to be unstable under the workup conditions, leading to degradation.[7]
Q4: Can I use Solid-Phase Extraction (SPE) for purification?
A: Yes, SPE is a viable alternative to liquid-liquid extraction, especially for polar amines. Strong Cation Exchange (SCX) cartridges are particularly effective. The mechanism relies on the ionic interaction between the protonated amine and the negatively charged sorbent. This allows for strong retention of the desired compound while neutral impurities are washed away. The aminobenzothiophene can then be eluted using a basic solution.[1][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and isolation of polar aminobenzothiophenes.
Issue 1: Low or No Product Recovery After Acid-Base Extraction
| Possible Cause | Solution |
| Incomplete Precipitation: The protonated amine salt is highly water-soluble, and the neutral form may also retain significant aqueous solubility. | After neutralizing the aqueous layer, cool it in an ice bath to decrease solubility. If precipitation is still minimal, "salt out" the product by saturating the aqueous layer with NaCl to reduce the polarity of the aqueous phase.[5] |
| Incorrect pH for Neutralization: The pH was not adjusted correctly to the isoelectric point of the molecule, leaving it partially in its salt form. | Use a pH meter to carefully adjust the pH of the aqueous layer. Add base dropwise and monitor for the point of maximum precipitation. |
| Emulsion Formation: A stable emulsion has formed at the organic-aqueous interface, trapping the product. | Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.[5] Alternatively, filter the entire mixture through a pad of Celite or glass wool. For persistent emulsions, centrifugation may be necessary. |
| Product Remains in Aqueous Layer: The neutral form of the aminobenzothiophene is too polar to be efficiently extracted back into a standard organic solvent. | If precipitation fails, perform a back-extraction with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane/isopropanol. Perform multiple extractions (e.g., 3-5 times) to ensure complete recovery.[3] |
Issue 2: Product is Impure After Initial Isolation
| Possible Cause | Solution |
| Neutral Impurities: Non-polar or neutral byproducts from the reaction remain with the product. | Ensure the initial acid wash is efficient. Perform multiple washes with the acidic solution to thoroughly remove the basic product from the organic layer containing the neutral impurities. |
| Acidic Impurities: Starting materials or byproducts like carboxylic acids are co-extracted. | Before the acidic extraction of your amine, consider washing the organic layer with a weak base like sodium bicarbonate (NaHCO₃) solution to remove any strong acidic impurities.[2][3] |
| Colored Impurities: The product has a persistent color that is difficult to remove. | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through Celite to remove the charcoal before allowing the product to crystallize.[6] |
| Inadequate Purification Method: The chosen method is not effective for the specific impurities present. | If recrystallization fails, column chromatography is the next step. For polar amines, silica gel can be effective, but sometimes requires a solvent system containing a small amount of base (e.g., triethylamine) or ammonia in methanol to prevent streaking.[9] |
Troubleshooting Workflow
Quantitative Data Summary
The choice of workup procedure can significantly impact the isolated yield. The following table summarizes yields for different aminobenzothiophene syntheses reported in the literature.
| Product Type | Reaction Conditions | Workup Procedure | Isolated Yield (%) | Reference |
| 3-Aminobenzothiophene | Et₃N, DMSO, 130°C, microwave (11 min) | Poured into ice-water, solid collected by filtration, washed with water. | 92-96% | [10] |
| 3-Aminobenzothiophene | Et₃N, DMSO, 100°C, conventional heating (2 h) | Poured into ice-water, solid collected by filtration. | 95% | [10] |
| 2-Aminobenzothiophene | HTIB, CH₂Cl₂, rt, 1 min | Poured into saturated aqueous NaHCO₃, extracted with CH₂Cl₂. | 85% | [11] |
| Fused Pyridine from 3-amino-2-formyl benzothiophene | NaOH, Ethanol, reflux (12 h) | Quenched with 10% HCl, precipitates filtered and washed with water. | N/A | [12] |
| Hydrazone from 3-amino-2-formyl benzothiophene | Acetic acid, Ethanol, reflux (12 h) | Distilled water added to precipitate product, filtered and washed. | N/A | [12] |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workup
This protocol is suitable for reaction mixtures where the target aminobenzothiophene is expected to have moderate polarity.
-
Quench Reaction: Cool the reaction mixture to room temperature. If applicable, remove the reaction solvent under reduced pressure.
-
Dissolve Mixture: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with 1M HCl two more times. Combine all acidic aqueous extracts.
-
Wash (Optional): The organic layer, which contains neutral or acidic impurities, can be washed with brine, dried over Na₂SO₄, and concentrated to isolate these other components if desired.
-
Neutralize: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 10M NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH > 9, confirmed with pH paper or a meter). The aminobenzothiophene should precipitate as a solid.
-
Isolate Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum.[9]
-
Purification: If necessary, purify the solid product by recrystallization from a suitable solvent (e.g., ethanol/water, isopropanol).[13]
Acid-Base Extraction Workflow
Protocol 2: Workup for Highly Polar Aminobenzothiophenes
This protocol is for cases where the neutral amine has high water solubility, leading to poor recovery from precipitation or back-extraction.
-
Initial Extraction: Follow steps 1-4 of Protocol 1 to isolate the protonated amine in the acidic aqueous layer.
-
Salting Out: Add solid sodium chloride (NaCl) to the acidic aqueous layer until it is saturated. This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds.
-
Neutralize: Cool the saturated aqueous solution in an ice bath and carefully neutralize with a base to precipitate the product.
-
Extraction (if no precipitate forms): If little or no solid forms, perform a liquid-liquid extraction on the neutralized aqueous layer.
-
Use a more polar organic solvent, such as ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol.
-
Extract the aqueous layer at least 5-7 times with the organic solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the product.
-
Purification: Proceed with recrystallization or chromatography as needed.
References
- 1. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Substituted Benzo[b]thiophen-3-amines
For researchers, scientists, and drug development professionals working with heterocyclic compounds, a thorough understanding of their structural characterization is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of substituted benzo[b]thiophen-3-amines. The benzo[b]thiophene scaffold is a key structural motif in numerous biologically active compounds, and understanding the influence of substituents on its NMR fingerprint is crucial for structure elucidation and drug design. This guide presents quantitative NMR data in tabular format, details experimental protocols, and includes visualizations to clarify structural relationships and experimental workflows.
Comparison of ¹H and ¹³C NMR Data
The chemical shifts in ¹H and ¹³C NMR spectra of benzo[b]thiophen-3-amines are significantly influenced by the nature and position of substituents on the bicyclic ring system and the amine group. The following tables summarize the NMR data for a variety of substituted benzo[b]thiophen-3-amines, providing a basis for comparison.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Benzo[b]thiophen-3-amines
| Substituent(s) | H-2 | H-4 | H-5 | H-6 | H-7 | NH₂/NHR | Other Protons | Solvent |
| Unsubstituted | 6.85 (s) | 7.68 (d, 8.0) | 7.25 (t, 7.6) | 7.35 (t, 7.6) | 7.80 (d, 8.0) | 4.05 (br s) | - | CDCl₃ |
| 2-Phenyl | - | 7.78 (dd, 6.9, 1.5) | 7.29-7.42 (m) | 7.29-7.42 (m) | 7.64-7.57 (m) | 4.07 (s) | 7.29-7.64 (m, Ph-H) | CDCl₃ |
| 2-CO₂Me | - | 7.63 (d, 7.8) | 7.34-7.39 (m) | 7.44-7.49 (m) | 7.73 (d, 8.1) | 5.80 (s) | 3.89 (s, OCH₃) | CDCl₃ |
| 2-CO₂Et | - | 7.63 (d, 8.1) | 7.34-7.39 (m) | 7.43-7.49 (m) | 7.72 (d, 8.1) | 5.61 (s) | 4.36 (q, 7.2, OCH₂), 1.39 (t, 7.2, CH₃) | CDCl₃ |
| 5-Fluoro, 2-CO₂Me | 7.30 (dd, 8.8, 2.4) | - | - | 7.21-7.25 (m) | 7.67 (dd, 8.8, 4.8) | 5.83 (s) | 3.90 (s, OCH₃) | CDCl₃ |
| 5-Bromo, 2-CO₂Me | 8.44 (d, 1.9) | - | - | 7.64 (dd, 8.6, 1.9) | 7.82 (d, 8.6) | 7.17 (br s) | 3.79 (s, OCH₃) | DMSO-d₆ |
| 5-Nitro, 2-CO₂Me | - | 8.80 (d, 2.0) | - | 8.32 (dd, 9.0, 2.0) | 8.01 (d, 9.0) | - | 4.00 (s, OCH₃) | CDCl₃ |
| 6-Phenoxy, 2-Phenyl (SO₂) | - | - | - | - | - | - | 6.80-7.80 (m, Ar-H) | - |
| 7-Chloro | - | 7.50-6.80 (m) | 7.50-6.80 (m) | 7.50-6.80 (m) | - | 5.20 (br s) | - | - |
| N,N-Dimethyl | - | - | - | - | - | - | - | - |
Note: Data is compiled from various sources and experimental conditions may vary. Coupling constants (J) are given in Hz.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Benzo[b]thiophen-3-amines
| Substituent(s) | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons | Solvent |
| Unsubstituted | 115.0 | 145.0 | 138.5 | 122.5 | 124.0 | 123.0 | 122.0 | 140.0 | - | CDCl₃ |
| 2-Phenyl | 115.6 | 137.6 | 134.3 | 119.9 | 122.7 | 123.9 | 124.8 | 133.6 | 127.0, 128.4, 129.2, 134.5 (Ph-C) | CDCl₃ |
| 2-CO₂Me | 99.0 | 148.5 | 131.3 | 121.2 | 123.4 | 123.9 | 128.2 | 140.0 | 51.5 (OCH₃), 165.9 (C=O) | CDCl₃ |
| 2-CO₂Et | 99.5 | 148.3 | 131.5 | 121.2 | 123.4 | 123.8 | 128.1 | 140.0 | 14.5 (CH₃), 60.4 (OCH₂), 165.6 (C=O) | CDCl₃ |
| 5-Fluoro, 2-CO₂Me | 101.2 | 147.8 | 132.2 (d, 8.0) | 106.9 (d, 23.0) | 160.4 (d, 242.0) | 117.2 (d, 25.0) | 124.8 (d, 8.0) | 136.4 | 51.7 (OCH₃), 165.6 (C=O) | CDCl₃ |
| 5-Bromo, 2-CO₂Me | 96.1 | 148.6 | 131.0 | 117.1 | 133.2 | 125.2 | 125.7 | 137.7 | 51.4 (OCH₃), 164.6 (C=O) | DMSO-d₆ |
| 5-Nitro, 2-CO₂Me | - | - | 137.2 | 121.2 | 145.9 | 120.9 | 123.6 | 138.3 | 52.9 (OCH₃), 162.2 (C=O) | CDCl₃ |
| 7-Chloro | 110-130 | - | - | 120-140 | 120-140 | 120-140 | - | - | - | - |
| N,N-Dimethyl | - | - | - | - | - | - | - | - | - | - |
Note: Data is compiled from various sources and experimental conditions may vary. For fluorinated compounds, carbon-fluorine coupling constants (JCF) are given in Hz.
Experimental Protocols
General Synthesis of Substituted Benzo[b]thiophen-3-amines
A common route to synthesize 2-substituted-benzo[b]thiophen-3-amines involves the reaction of a substituted 2-fluorobenzonitrile with a corresponding α-mercapto ketone or ester.
Example: Synthesis of 2-Phenylbenzo[b]thiophen-3-amine [1] A mixture of 2-fluorobenzonitrile (1.0 mmol), 2-mercapto-1-phenylethan-1-one (1.0 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF, 5 mL) is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-phenylthis compound.
General Procedure for ¹H and ¹³C NMR Spectroscopy
The following is a general protocol for the acquisition of NMR spectra for the characterization of substituted benzo[b]thiophen-3-amines.
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is preferable.
-
The sample should be fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
NMR Data Acquisition :
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required to achieve a good signal-to-noise ratio.
-
Use the residual solvent peak as an internal reference for chemical shifts (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Visualization of Structure and Workflow
To aid in the understanding of the molecular structure and the characterization process, the following diagrams are provided.
Caption: General chemical structure of substituted Benzo[b]thiophen-3-amines.
Caption: General workflow for the synthesis and NMR characterization of substituted Benzo[b]thiophen-3-amines.
References
A Comparative Analysis of Synthetic Routes to Benzo[b]thiophen-3-amine
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophen-3-amine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with significant biological activities. The efficient and versatile synthesis of this key intermediate is therefore of paramount importance. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering insights into their respective methodologies, performance, and ideal applications. The comparison includes a modern microwave-assisted approach, a transition-metal-free one-pot synthesis, and a classical condensation method.
Performance Comparison of Synthesis Routes
The selection of a synthetic route for this compound is often a trade-off between reaction time, yield, substrate scope, and reaction conditions. The following table summarizes the key quantitative data for the three highlighted methods, providing a clear basis for comparison.
| Parameter | Microwave-Assisted Annulation | Transition-Metal-Free One-Pot Synthesis | Classical Condensation (Representative) |
| Starting Materials | 2-Halobenzonitrile, Methyl thioglycolate | 2-Fluorobenzonitrile, α-Substituted methanethiol | 2-Mercaptobenzonitrile, α-Haloketone |
| Key Reagents/Catalysts | Triethylamine | Cesium carbonate | Base (e.g., NaOEt) |
| Solvent | DMSO | Not specified, likely a polar aprotic solvent | Ethanol |
| Temperature | 130 °C[1] | Room Temperature | Reflux |
| Reaction Time | 11 - 35 minutes[1] | 6 hours | Several hours (estimated) |
| Yield (%) | 58 - 96%[1] | 76 - 78% | Moderate to good (estimated) |
Synthesis Route Overviews and Methodologies
Microwave-Assisted Annulation of 2-Halobenzonitriles
This modern approach provides rapid and efficient access to a variety of substituted 3-aminobenzo[b]thiophenes. The use of microwave irradiation significantly accelerates the reaction, leading to high yields in a matter of minutes.[1]
Experimental Protocol:
A mixture of the 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry DMSO (2 M) is irradiated in a microwave synthesizer at 130 °C for the specified time (typically 11-35 minutes). After cooling, the reaction mixture is poured into ice-water. The resulting solid is collected by filtration, washed with water, and dried in vacuo to yield the desired 3-aminobenzo[b]thiophene derivative.[1]
Transition-Metal-Free One-Pot Synthesis
This method offers a mild and environmentally friendly alternative, avoiding the use of transition metals and elevated temperatures. The reaction proceeds at room temperature, making it an attractive option for sensitive substrates.
Experimental Protocol:
To a solution of 2-fluorobenzonitrile (1.0 equivalent) and an α-substituted methanethiol (1.0 equivalent) in a suitable solvent is added cesium carbonate (3.0 equivalents). The reaction mixture is stirred at room temperature for 6 hours. The product is then isolated and purified using standard techniques.
Classical Condensation of 2-Mercaptobenzonitrile with α-Haloketones
This represents a more traditional approach to the benzo[b]thiophene core. The reaction involves the S-alkylation of 2-mercaptobenzonitrile with an α-haloketone, followed by an intramolecular Thorpe-Ziegler type cyclization. While generally robust, this method may require longer reaction times and higher temperatures compared to more modern techniques.
Experimental Protocol (Representative):
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), 2-mercaptobenzonitrile (1.0 equivalent) is added. The mixture is stirred until the sodium salt of the mercaptan is formed. Then, an α-haloketone (e.g., chloroacetone, 1.0 equivalent) is added, and the reaction mixture is heated at reflux for several hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed, and recrystallized to afford the 3-aminobenzo[b]thiophene derivative.
Concluding Remarks
The choice of synthetic route for this compound and its analogs is highly dependent on the specific requirements of the research or development project. For rapid synthesis and high throughput screening of derivatives, the Microwave-Assisted Annulation is a superior choice due to its speed and high yields.[1] When mild reaction conditions are a priority, for instance with thermally sensitive functional groups, the Transition-Metal-Free One-Pot Synthesis offers an excellent, environmentally conscious alternative. The Classical Condensation method, while potentially less efficient in terms of time and temperature, remains a viable and cost-effective option, particularly when the starting materials are readily available and specialized equipment such as a microwave reactor is not. Each method presents a valuable tool in the synthetic chemist's arsenal for accessing this important class of heterocyclic compounds.
References
A Comparative Guide to the Biological Activities of 2-Aminobenzothiophenes and 3-Aminobenzothiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-aminobenzothiophene and 3-aminobenzothiophene derivatives, focusing on their anticancer and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed literature to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.
Anticancer Activity: A Tale of Two Isomers
Both 2- and 3-aminobenzothiophene scaffolds have emerged as privileged structures in the design of novel anticancer agents. Their biological activity is significantly influenced by the position of the amino group and the nature of substituents on the benzothiophene core. The primary mechanism of anticancer action for many of these derivatives is the inhibition of tubulin polymerization, a critical process in cell division.
Comparative Antiproliferative Activity
Studies have shown that the substitution pattern on the benzothiophene ring system dramatically impacts the antiproliferative potency of these compounds. A direct comparison of 2-amino-3-aroylbenzothiophenes and their 3-amino-2-aroyl positional isomers has revealed significant differences in their ability to inhibit cancer cell growth.
In a key study, derivatives of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene were compared with their 3-amino positional isomers. The results demonstrated that the 2-amino derivatives generally exhibit superior antiproliferative activity. For instance, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene was identified as a highly potent compound, inhibiting cancer cell growth at subnanomolar concentrations.[1][2]
Table 1: Comparative Antiproliferative Activity (IC₅₀ values in µM) of 2- and 3-Aminobenzothiophene Derivatives
| Compound ID | Scaffold | R | Cell Line: HeLa | Cell Line: A549 | Cell Line: HL-60 | Cell Line: Jurkat | Cell Line: K562 | Reference |
| 1 | 2-Amino-3-aroyl | H | 1.5 | 5.0 | 2.1 | 1.8 | 1.9 | [3] |
| 2 | 2-Amino-3-aroyl | 4'-F | 2.7 | 4.8 | 3.5 | 3.1 | 3.6 | [3] |
| 3 | 2-Amino-3-aroyl | 4'-Cl | 4.1 | 6.2 | 4.9 | 4.5 | 5.3 | [3] |
| 4 | 2-Amino-3-aroyl | 4'-Me | 3.2 | 5.5 | 3.8 | 3.4 | 4.1 | [3] |
| 5 | 2-Amino-3-aroyl | 4'-OMe | 3.8 | 5.9 | 4.2 | 3.9 | 4.7 | [3] |
| 6 | 3-Anilino-2-aroyl | 4'-OEt | 0.7 | 1.4 | 0.5 | 0.3 | 0.2 | [3] |
| 7 | 3-Anilino-2-aroyl | 4'-Cl | >10 | >10 | >10 | >10 | >10 | [4] |
| 8 | 3-Anilino-2-aroyl | 4'-Me | >10 | >10 | >10 | >10 | >10 | [4] |
Note: Aroyl group is 3,4,5-trimethoxybenzoyl.
Inhibition of Tubulin Polymerization
The primary mechanism for the antiproliferative activity of these compounds is their interaction with tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
Comparative studies have shown that 2-aminobenzothiophene derivatives are generally more potent inhibitors of tubulin polymerization than their 3-amino counterparts. The most promising 2-amino derivative, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, interacts strongly with tubulin at the colchicine binding site.[1][2]
Table 2: Inhibition of Tubulin Polymerization (IC₅₀ values in µM)
| Compound ID | Scaffold | IC₅₀ (µM) | Reference |
| 6 | 3-Anilino-2-aroyl (R=4'-OEt) | 7.2 | [3] |
| 9 | 2-Amino-3-aroyl (a representative compound) | 0.67 | [4] |
| Colchicine | Reference | 1.0 | [3] |
Signaling Pathways and Mechanism of Action
The anticancer activity of aminobenzothiophenes is often linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6][7][8] Inhibition of this pathway can lead to decreased cell growth and survival.
Antimicrobial Activity
Aminobenzothiophene derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[9] The position of the amino group and other substituents on the benzothiophene scaffold plays a crucial role in determining the spectrum and potency of their antimicrobial activity.
Comparative Antibacterial and Antifungal Activity
While direct comparative studies between 2- and 3-aminobenzothiophenes are less common in the context of antimicrobial activity, available data suggests that both isomers can be functionalized to yield potent antimicrobial agents. The antimicrobial efficacy is highly dependent on the specific substitutions on the aromatic ring and the amino group.
Table 3: Minimum Inhibitory Concentration (MIC) Values (µg/mL) of Aminobenzothiophene Derivatives
| Compound Scaffold | R Group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| 3-Halobenzo[b]thiophene | 2-(1-hydroxycyclohexyl), 3-Cl | 16 | 16 | >512 | >512 | 16 | [10] |
| 3-Halobenzo[b]thiophene | 2-(1-hydroxycyclohexyl), 3-Br | 16 | 16 | >512 | >512 | 16 | [10] |
| 2-Aminobenzothiazole | 6-substituted | - | - | - | - | 4-8 | [11] |
| Benzo[b]thiophene | 2-phenyl, 3-iodo | 512 | 256 | 512 | 512 | - | [12] |
| Tetrahydrobenzo[b]thiophene | Various | 0.64-19.92 | - | 0.64-19.92 | 0.72-45.30 | - | [13] |
Experimental Protocols
Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.
-
Data Analysis: The IC₅₀ value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.[14]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the test compounds for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them with cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: The DNA content is used to generate a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.[15][16][17]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Conclusion
The 2-aminobenzothiophene and 3-aminobenzothiophene scaffolds represent versatile platforms for the development of potent anticancer and antimicrobial agents. The available data strongly suggests that the position of the amino group is a critical determinant of biological activity, particularly in the context of anticancer efficacy where 2-amino derivatives often show superior potency as tubulin polymerization inhibitors. However, extensive opportunities remain for the exploration of diverse substitution patterns on both isomeric scaffolds to optimize their therapeutic potential against a wide range of diseases. The experimental protocols and data presented in this guide offer a foundational resource for researchers to advance the development of novel drugs based on these promising heterocyclic cores.
References
- 1. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Unraveling the Potency of Benzo[b]thiophen-3-amine-Based Enzyme Inhibitors: A Comparative Guide
For researchers and drug development professionals, the quest for potent and selective enzyme inhibitors is a perpetual frontier. In this context, benzo[b]thiophen-3-amine and its derivatives have emerged as a promising scaffold for targeting a variety of enzymes, with a particular focus on human monoamine oxidases (hMAO). This guide provides a comparative analysis of the efficacy of these compounds, supported by experimental data and detailed protocols to aid in their evaluation and future development.
Comparative Efficacy of Benzo[b]thiophen-3-ol Derivatives as hMAO Inhibitors
A series of benzo[b]thiophen-3-ol derivatives have been synthesized and evaluated for their inhibitory activity against the two isoforms of human monoamine oxidase, hMAO-A and hMAO-B. These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative and psychiatric disorders.[1][2][3] The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
The following table summarizes the in vitro inhibitory activities of selected benzo[b]thiophen-3-ol derivatives against hMAO-A and hMAO-B, compared to standard, clinically used inhibitors.
| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) (IC50 hMAO-A / IC50 hMAO-B) |
| (4-Chlorophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone | > 10 | 0.015 | > 667 |
| (3-Chlorophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone | > 10 | 0.018 | > 556 |
| (4-Bromophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone | > 10 | 0.011 | > 909 |
| (3-Bromophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone | > 10 | 0.025 | > 400 |
| (4-Fluorophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone | > 10 | 0.030 | > 333 |
| Clorgyline (Standard MAO-A Inhibitor) | 0.0012 | 1.9 | 0.0006 |
| Selegiline (Standard MAO-B Inhibitor) | - | 0.00663 - 0.01034 | - |
Data sourced from Guglielmi et al. and other publicly available data.[4][5]
The data clearly indicates that the tested benzo[b]thiophen-3-ol derivatives exhibit high potency and remarkable selectivity for the hMAO-B isoform. For instance, the 4-bromo substituted derivative shows an IC50 value of 0.011 µM for hMAO-B, with a selectivity index greater than 900 over hMAO-A. This high selectivity is a desirable characteristic for therapeutic agents targeting Parkinson's disease, where inhibition of MAO-B is the primary goal. In contrast, the standard inhibitor Clorgyline is highly selective for hMAO-A.
Experimental Protocols
To ensure the reproducibility and accurate evaluation of these inhibitors, a detailed experimental protocol for the in vitro determination of hMAO inhibitory activity is provided below.
In Vitro Human Monoamine Oxidase (hMAO) Inhibition Assay
This protocol is based on the fluorometric detection of 4-hydroxyquinoline, the product of the enzymatic oxidation of kynuramine by hMAO-A and hMAO-B.[6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Test compounds (benzo[b]thiophen-3-ol derivatives)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of kynuramine dihydrobromide in purified water.
-
Prepare stock solutions of the test compounds and standard inhibitors in DMSO.
-
Prepare working solutions of the enzymes and substrate in potassium phosphate buffer.
-
-
Assay Protocol:
-
Add 5 µL of serially diluted test compounds or standard inhibitors to the wells of a 96-well plate. For control wells (100% enzyme activity), add 5 µL of the vehicle (buffer with the same final DMSO concentration).
-
Add 40 µL of the appropriate hMAO enzyme working solution (either hMAO-A or hMAO-B) to each well.
-
Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the kynuramine working solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Molecular Landscape
To better understand the context of this research, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: Monoamine Neurotransmitter Metabolism and Inhibition.
Caption: Experimental Workflow for hMAO Inhibition Assay.
References
- 1. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Methods for Determining the Purity of Benzo[b]thiophen-3-amine
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control, ensuring the purity and integrity of active pharmaceutical ingredients (APIs) and their intermediates. For a compound such as Benzo[b]thiophen-3-amine, a crucial heterocyclic amine building block in medicinal chemistry, robust and reliable HPLC methods are paramount for separating the main component from potential process-related impurities and degradation products. This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound, complete with detailed experimental protocols and performance data.
The selection of an appropriate HPLC method is critical and often depends on the specific impurities that need to be resolved. Aromatic amines can be challenging to analyze due to potential peak tailing and the need for effective separation from structurally similar isomers or degradation products.[1][2] The methods presented here are designed to offer different selectivity profiles, providing flexibility for researchers and drug development professionals.
Experimental Workflow
The general workflow for the HPLC analysis of this compound purity is outlined below. This process ensures accurate and reproducible results, from sample preparation to data analysis.
Method 1: Isocratic Elution with Buffered Mobile Phase
This method employs a buffered mobile phase to control the ionization of the amine, which can help to improve peak shape and reproducibility. Isocratic elution is simpler and more robust for routine quality control applications where the impurity profile is well-defined.
Experimental Protocol
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Phosphate buffer (pH 7.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of mobile phase. |
| Run Time | 20 minutes |
Method 2: Gradient Elution with Acidic Mobile Phase
A gradient elution method offers greater flexibility for separating a wider range of impurities with different polarities. The use of an acidic mobile phase can improve the retention and peak shape of basic compounds like this compound by ensuring complete protonation.
Experimental Protocol
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile. |
Comparative Performance Data
The following table summarizes the hypothetical performance of the two methods for the analysis of this compound and two potential impurities: a more polar impurity (Impurity A) and a less polar impurity (Impurity B).
| Parameter | Method 1: Isocratic | Method 2: Gradient |
| Retention Time of this compound (min) | 8.5 | 12.2 |
| Resolution between this compound and Impurity A | 1.8 | 2.5 |
| Resolution between this compound and Impurity B | 2.1 | 3.0 |
| Tailing Factor for this compound | 1.3 | 1.1 |
| Theoretical Plates for this compound | 8,500 | 15,000 |
| Total Run Time (min) | 20 | 25 |
Discussion and Conclusion
Both methods demonstrate suitability for the purity determination of this compound.
-
Method 1 (Isocratic) is a robust and straightforward method, ideal for a quality control environment where speed and simplicity are advantageous. The use of a buffered mobile phase helps to mitigate peak tailing, a common issue with basic analytes.[2] While the resolution is acceptable, it may be less effective if a complex mixture of impurities is present.
-
Method 2 (Gradient) offers superior resolving power and peak shape, as indicated by the higher resolution values, lower tailing factor, and greater number of theoretical plates. This method is better suited for development and stability studies where the separation of a wide range of potential impurities is crucial. The acidic mobile phase ensures consistent protonation of the amine, leading to sharper peaks.
The choice between these methods will ultimately depend on the specific application. For routine analysis of a known impurity profile, the isocratic method may be sufficient. However, for comprehensive impurity profiling and method development, the gradient method provides a more powerful and versatile approach. It is recommended that the selected method be validated according to ICH guidelines to ensure its suitability for its intended purpose.
References
Comparative In Vitro Cytotoxicity Analysis of Benzo[b]thiophen-3-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Cytotoxic Profile of Benzo[b]thiophene Derivatives
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among its derivatives, aminobenzothiophenes are of particular interest due to their potential as anticancer agents. This guide provides a comparative analysis of the in vitro cytotoxicity of Benzo[b]thiophen-3-amine and related compounds, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Comparative Cytotoxicity Data
While specific cytotoxic data for the parent compound, this compound, is limited in publicly available literature, numerous studies have evaluated the anticancer activity of its derivatives. For a comprehensive comparison, this guide presents the 50% inhibitory concentration (IC50) values of representative 2-aminobenzothiazole and other benzo[b]thiophene derivatives against a panel of human cancer cell lines. Aniline, a structurally simpler aromatic amine, is included as a point of reference. It is important to note that a direct comparison is limited as the data for aniline was conducted on primary hepatocytes, not cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzo[b]thiophene Derivatives | |||
| 2-Aminobenzothiazole derivative 29 | A549 | 0.044 | [1] |
| 2-Aminobenzothiazole derivative 29 | HepG2 | 0.048 | [1] |
| 2-Aminobenzothiazole derivative 13 | HCT116 | 6.43 | [2] |
| 2-Aminobenzothiazole derivative 13 | A549 | 9.62 | [2] |
| 2-Aminobenzothiazole derivative 20 | HCT-116 | 7.44 | [2] |
| 2-Aminobenzothiazole derivative 20 | MCF-7 | 8.27 | [2] |
| 2-Aminobenzothiazole derivative 20 | HepG2 | 9.99 | [2] |
| 6-Aminobenzo[b]thiophene 1,1-dioxide (K2071) | Glioblastoma cell lines | ~2 | |
| Tetrahydrobenzo[b]thiophene derivative 11 | HepG2 | 9.54 | [3] |
| Tetrahydrobenzo[b]thiophene derivative 5 | MCF-7 | 11.42 | [3] |
| Tetrahydrobenzo[b]thiophene derivative 11 | MCF-7 | 12.93 | [3] |
| Tetrahydrobenzo[b]thiophene derivative 5 | HepG2 | 13.73 | [3] |
| Reference Aromatic Amine | |||
| Aniline | Primary Hepatocytes | Induces apoptosis at 2.5-10 µg/mL | [4] |
Experimental Protocols
The following are detailed methodologies for standard in vitro cytotoxicity assays commonly used to evaluate the compounds listed above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
AlamarBlue™ (Resazurin) Assay
The AlamarBlue™ assay is a fluorometric/colorimetric assay that uses the reducing power of living cells to convert resazurin to the fluorescent resorufin.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound and a vehicle control for the desired duration.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well, typically at 10% of the culture volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Determine the percent reduction of AlamarBlue™ and calculate cell viability relative to the control. The IC50 value is then determined from the dose-response curve.
Mechanistic Insights: Signaling Pathways
The cytotoxic effects of aromatic amines, including benzo[b]thiophene derivatives, are often mediated through the induction of apoptosis. While the specific pathways can vary depending on the compound and cell type, a generalized mechanism involves metabolic activation and the subsequent generation of reactive oxygen species (ROS), leading to cellular stress and programmed cell death.
Caption: Generalized apoptotic pathway induced by aromatic amines.
Experimental Workflow Visualization
The process of evaluating the in vitro cytotoxicity of a compound follows a standardized workflow, from initial cell culture to final data analysis.
Caption: Standard workflow for in vitro cytotoxicity testing.
References
A Comparative Guide to the Structure-Activity Relationship of Benzo[b]thiophen-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzo[b]thiophen-3-amine analogs and related derivatives, focusing on their inhibitory activities against key biological targets implicated in various diseases. The information presented herein is compiled from recent studies and is intended to aid in the rational design of more potent and selective therapeutic agents.
Comparative Biological Activities of Benzo[b]thiophene Analogs
The biological activities of benzo[b]thiophene analogs are highly dependent on the nature and position of substituents on the benzo[b]thiophene core and the amine functionality. The following tables summarize the quantitative inhibitory activities of different series of analogs against their respective targets.
Monoamine Oxidase B (MAO-B) Inhibitors
Benzo[b]thiophen-3-ol derivatives have been investigated as inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[1][2][3][4][5] The inhibitory activities are presented as IC50 values.
| Compound ID | R | IC50 (µM) for hMAO-A | IC50 (µM) for hMAO-B | Selectivity Index (SI) for hMAO-B |
| PM4 | p-tolyl | > 10 | 0.0058 | > 1724 |
| PM5 | 4-methoxyphenyl | > 10 | 0.0079 | > 1265 |
| PM6 | 4-chlorophenyl | > 10 | 0.0091 | > 1098 |
| PM9 | 4-fluorophenyl | > 10 | 0.0065 | > 1538 |
| PM10 | 4-bromophenyl | > 10 | 0.0072 | > 1388 |
| PM12 | 4-nitrophenyl | > 10 | 0.0084 | > 1190 |
| PM13 | 3,4-dichlorophenyl | > 10 | 0.0052 | > 1923 |
SAR Insights:
-
The (3-hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone scaffold is a potent and selective inhibitor of hMAO-B.
-
Substitution on the phenyl ring at the para-position with electron-withdrawing or electron-donating groups generally results in high potency.
-
The high selectivity index for the MAO-B isoform suggests a favorable therapeutic profile for the treatment of neurodegenerative diseases.[1][2]
Kinase Inhibitors
3-Aminobenzo[b]thiophene scaffolds are key pharmacophores for a range of kinase inhibitors, including those targeting PIM kinases, LIM domain kinase 1 (LIMK1), and mitogen-activated protein kinase-activated protein kinase 2 (MK2).[6]
PIM Kinase Inhibitors: The benzo[7][8]thieno[3,2-d]pyrimidin-4-one scaffold has been identified as a potent inhibitor of PIM kinases, which are implicated in tumorigenesis.[6]
| Compound Structure | Target Kinase | Ki (nM) |
| Benzo[7][8]thieno[3,2-d]pyrimidin-4-one derivative | PIM1 | 2 |
| PIM2 | 3 | |
| PIM3 | 0.5 |
SAR Insights:
-
The fused tricyclic system is crucial for potent PIM kinase inhibition.
-
The subnanomolar to single-digit nanomolar Ki values indicate high-affinity binding to all three PIM kinase isoforms.[6]
LIMK1 and MK2 Inhibitors: The 3-aminobenzo[b]thiophene core can be elaborated to access scaffolds for LIMK1 and MK2 inhibitors.
Quantitative data for specific this compound analogs as LIMK1 and MK2 inhibitors is less publicly available in comparative tables. However, the core scaffold's utility is demonstrated by its incorporation into known inhibitor structures.
Tubulin Polymerization Inhibitors
2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives and their 3-amino positional isomers have been evaluated as antimitotic agents that inhibit tubulin polymerization.[9][10][11]
| Compound | Cell Line | GI50 (µM) |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various cancer cell lines | Subnanomolar range |
SAR Insights:
-
The 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene skeleton is a potent pharmacophore for tubulin polymerization inhibition.
-
The 6-methyl substituent on the benzo[b]thiophene ring enhances antiproliferative activity.[9]
-
The 3,4,5-trimethoxybenzoyl moiety is a classic feature of many colchicine-site binding tubulin inhibitors.
Cholinesterase Inhibitors
Benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound ID | R | AChE IC50 (µM) | BChE IC50 (µM) |
| 5f | 4-Cl | 62.10 | 35.21 |
| 5h | 4-NO2 | 75.30 | 24.35 |
SAR Insights:
-
The chalcone moiety linked to the benzo[b]thiophene scaffold is essential for cholinesterase inhibition.
-
Electron-withdrawing substituents on the phenyl ring of the chalcone moiety influence the inhibitory potency and selectivity between AChE and BChE.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MAO-B Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of monoamine oxidase B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
Horseradish peroxidase (HRP)
-
H2O2
-
A fluorescent probe (e.g., Amplex Red)
-
MAO-B Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Test compounds and a known MAO-B inhibitor (e.g., deprenyl)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the MAO-B enzyme to each well, followed by the test compound or vehicle control.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the MAO-B substrate, HRP, and the fluorescent probe to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Detection: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant kinase (e.g., PIM-1, LIMK1, MK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer
-
Test compounds and a known kinase inhibitor (e.g., staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Kinase Reaction: In a microplate, add the kinase, its substrate, and the test compound or vehicle control.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.[12][13][14]
Tubulin Polymerization Inhibition Assay (Fluorescence-based)
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Tubulin Polymerization Assay Buffer
-
GTP
-
Fluorescent reporter for tubulin polymerization
-
Test compounds and a known tubulin polymerization inhibitor (e.g., colchicine)
-
96-well black microplates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Compound Preparation: Prepare dilutions of the test compounds.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the tubulin polymerization buffer, the fluorescent reporter, and the test compound or vehicle control.
-
Initiation of Polymerization: Add a solution of tubulin and GTP to each well to initiate polymerization.
-
Detection: Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 60 minutes) at 37°C.
-
Data Analysis: Plot the fluorescence intensity versus time. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the fluorescence increase compared to the control. Calculate the IC50 value.[15][16]
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures cholinesterase activity.[6][17][18][19][20]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (pH 8.0)
-
Test compounds and a known cholinesterase inhibitor (e.g., donepezil)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB, the enzyme (AChE or BChE), and the test compound or vehicle control.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: Add the substrate (ATCI or BTCI) to each well to start the reaction.
-
Detection: Immediately measure the change in absorbance at 412 nm over time (kinetic measurement).
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.[6][18]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these benzo[b]thiophene analogs act is crucial for understanding their mechanism of action and for guiding further drug development efforts.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by the kinase inhibitor classes of benzo[b]thiophene analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MK2: a novel molecular target for anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Benzo[b]thiophen-3-amine and its Bioisosteric Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Benzo[b]thiophen-3-amine, in particular, serves as a crucial pharmacophore in the development of therapeutic agents targeting a range of biological entities, including kinases and monoamine transporters. Understanding its performance relative to its bioisosteres—structurally similar but atomically distinct scaffolds—is critical for rational drug design and lead optimization. This guide provides an objective comparison of this compound with its key bioisosteres, namely indole-3-amine and benzofuran-3-amine, supported by experimental data and detailed protocols.
Physicochemical and Biological Activity Profile
Bioisosteric replacement of the sulfur atom in the benzo[b]thiophene ring with nitrogen (indole) or oxygen (benzofuran) can significantly modulate a compound's physicochemical properties and, consequently, its biological activity and pharmacokinetic profile. The selection of a particular scaffold is often a strategic decision to enhance target affinity, improve metabolic stability, or alter solubility.
Comparative Physicochemical Properties
The electronic nature of the heteroatom influences the aromaticity, electron distribution, and hydrogen bonding capacity of the scaffold, which in turn affects properties like lipophilicity (logP), acidity/basicity (pKa), and solubility.
| Property | Benzo[b]thiophene | Indole | Benzofuran |
| Molecular Weight ( g/mol ) | 134.20 | 117.15 | 118.13 |
| logP | ~3.1 | ~2.1 | ~2.2 |
| pKa (of the amine) | ~4.5 - 5.5 | ~3.5 - 4.5 | ~3.0 - 4.0 |
| Hydrogen Bond Donor/Acceptor | Acceptor (S) | Donor (N-H), Acceptor (N) | Acceptor (O) |
| Dipole Moment (D) | ~0.6 | ~2.1 | ~0.7 |
Note: These are approximate values and can vary based on substitution patterns.
Comparative Biological Activity: Monoamine Oxidase Inhibition
Benzo[b]thiophene and its bioisosteres have been extensively explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. The nature of the heterocyclic core can influence both the potency and selectivity of inhibition.
| Scaffold | Target | IC50 (µM) | Reference Compound |
| Benzo[b]thiophen-3-yl derivative | MAO-B | 0.085 | Compound X |
| Indole-3-yl derivative | MAO-B | 0.150 | Compound Y |
| Benzofuran-3-yl derivative | MAO-B | 0.520 | Compound Z |
Note: The presented IC50 values are illustrative and derived from various sources to show general trends. Direct comparison requires data from head-to-head studies.
Signaling Pathways
The therapeutic effects of this compound and its bioisosteres often stem from their modulation of key signaling pathways. As inhibitors of monoamine transporters and oxidases, they directly impact the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the synaptic cleft.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Benzo[b]thiophen-3-amine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Benzo[b]thiophen-3-amine, an aromatic amine derivative, requires meticulous handling and disposal due to its potential hazards. This guide provides essential, step-by-step safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Disclaimer: The following procedures are based on general principles of chemical waste management for hazardous aromatic amines. It is imperative that all handling and disposal activities are conducted in strict accordance with the specific Safety Data Sheet (SDS) for the compound and all local, regional, and national regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before implementing any disposal protocol.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is crucial to understand its hazard profile. Aromatic amines as a class can be toxic and may be readily absorbed through the skin.[1][2]
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure.[3][4][5] The minimum required PPE when handling this compound and its waste includes:
-
Eye Protection: Chemical safety goggles. A face shield should be worn over safety glasses if there is a splash hazard.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed immediately upon contamination.[6]
-
Body Protection: A flame-resistant lab coat, fully buttoned.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[6]
Core Disposal Principle: Professional Hazardous Waste Management
The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[7][8][9] These compounds are typically disposed of via high-temperature incineration to ensure complete destruction in an environmentally sound manner.[1][8] Do not attempt to dispose of this compound down the drain or in regular trash. [7]
On-Site Waste Management: A Step-by-Step Protocol
Proper management of waste streams within the laboratory is critical to ensure safety and regulatory compliance.
1. Waste Segregation:
-
This compound waste must be collected separately from all other waste streams.[1][10]
-
Do not mix this hazardous waste with non-hazardous materials or incompatible chemicals.[8][10] This includes keeping solid waste separate from liquid waste.
2. Waste Containerization:
-
Solid Waste: Use a designated, leak-proof, and chemically compatible container for solid this compound waste and contaminated materials (e.g., gloves, weigh paper, pipette tips).[8][10]
-
Liquid Waste: If this compound is in a solution, use a compatible, shatter-resistant, and sealable container designed for liquid hazardous waste.
-
Ensure containers are in good condition and are kept tightly sealed except when adding waste.[7][10]
3. Hazardous Waste Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[8][10]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]
-
Indicate the primary hazards (e.g., "Toxic").[8]
-
List all constituents of the waste stream, including solvents and their approximate percentages.
-
Note the accumulation start date on the label.
4. Temporary Storage:
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from sources of ignition, and have secondary containment to manage potential spills.[8]
5. Arranging for Disposal:
-
Contact your institution’s EHS department to schedule a pickup of the hazardous waste.
-
Provide a complete and accurate description of the waste contents.
Quantitative Data Summary
While specific quantitative limits for disposal routes are determined by waste management facilities, the following table summarizes key data relevant to the safe handling of this compound.
| Parameter | Data | Source |
| Chemical Name | This compound | [11] |
| CAS Number | 17402-82-3 | [11] |
| Molecular Formula | C₈H₇NS | [11] |
| Physical State | Solid (data may vary) | |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3) | |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 | |
| Disposal Method | Licensed Hazardous Waste Disposal | [7][8] |
| Primary PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [3][4] |
Experimental Protocols: Spill and Decontamination
No in-laboratory chemical neutralization or degradation protocol is recommended without expert consultation and EHS approval. The following procedural guidance is for spill response and decontamination.
Protocol 1: Minor Spill Cleanup for Solid this compound
-
Step 1: Assess and Secure the Area: Evacuate non-essential personnel. If the spill is large or involves volatile substances, evacuate the lab and call emergency services. For a minor spill, ensure the area is well-ventilated, preferably within a chemical fume hood.[12][13]
-
Step 2: Don Appropriate PPE: Wear the full PPE as described above (goggles, face shield, gloves, lab coat).
-
Step 3: Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[14]
-
Step 4: Collect the Material: Carefully scoop the mixture into a designated hazardous waste container using non-sparking tools.[15] Avoid creating dust.
-
Step 5: Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[15]
-
Step 6: Final Disposal: Seal and label the waste container and place it in the satellite accumulation area for professional disposal.
-
Step 7: Reporting: Report the incident to your laboratory supervisor and EHS department.
Workflow Visualizations
The following diagrams illustrate the key decision-making and procedural workflows for managing this compound.
Caption: Waste disposal workflow from generation to final destruction.
Caption: Step-by-step procedure for managing a minor laboratory spill.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. benchchem.com [benchchem.com]
- 9. international.skcinc.com [international.skcinc.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Benzo[b]thiophen-3-ylamine - Safety Data Sheet [chemicalbook.com]
- 12. westlab.com [westlab.com]
- 13. jk-sci.com [jk-sci.com]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. mysafetysign.com [mysafetysign.com]
Personal protective equipment for handling Benzo[b]thiophen-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for Benzo[b]thiophen-3-amine (CAS: 17402-82-3). Given the limited specific safety data available for this compound, the following recommendations are synthesized from information on structurally related aromatic amines and thiophene-containing molecules to ensure a comprehensive safety protocol. Adherence to these procedures is paramount for mitigating potential risks in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is essential when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields[2][4] | Chemical-resistant gloves (e.g., Nitrile)[2] | Standard lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical splash goggles[2] | Chemical-resistant gloves (Nitrile recommended, consider double-gloving)[5] | Full-coverage lab coat | N95 or higher-rated respirator if not in a fume hood[2] |
| Dissolving in Solvent | Chemical splash goggles or face shield[2][5] | Chemical-resistant gloves (Nitrile or Neoprene)[5] | Flame-resistant lab coat[5] | Work in a certified chemical fume hood[2][5] |
| Handling Solutions | Safety glasses with side shields[2][4] | Chemical-resistant gloves (e.g., Nitrile)[2] | Lab coat | Not generally required if handled in a well-ventilated area[6] |
| Spill Cleanup (Solid or Liquid) | Chemical splash goggles and face shield[2][5] | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or coveralls[2] | NIOSH-approved respirator appropriate for the scale of the spill[5] |
| Waste Disposal | Chemical splash goggles[2] | Chemical-resistant gloves (e.g., Nitrile)[2] | Lab coat | Not generally required |
Operational Plans: From Preparation to Disposal
A systematic workflow is critical for ensuring safety and experimental success.
1. Pre-Handling Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Engineering Controls: Ensure a certified chemical fume hood is operational.[5] An eyewash station and safety shower must be readily accessible.[7]
-
Gather Materials: Assemble all necessary equipment, including balances, glassware, spatulas, and solvents, within the fume hood to minimize movement of the chemical.[2]
-
Don PPE: Put on all required PPE as detailed in the table above before handling the compound.[5]
2. Handling Procedures:
-
Weighing: If possible, weigh the solid compound on a balance located inside a ventilated enclosure or a chemical fume hood to contain any dust.[5] Use weigh paper or a boat and handle with care to avoid generating dust.[2]
-
Dissolving: When preparing solutions, perform all steps within the fume hood.[2] Slowly add the solid this compound to the solvent to prevent splashing.[5] If necessary, use a stirrer to aid dissolution and cover the container to minimize vapors.[2]
-
Reactions: All reactions involving this compound should be conducted in appropriate glassware, securely clamped within a chemical fume hood.
3. Post-Procedure:
-
Decontamination: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water.[6][8] Remove and dispose of contaminated gloves properly.[8]
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[2]
-
Segregation: All waste contaminated with this compound must be segregated as hazardous waste at the point of generation.[9] This includes unused product, reaction mixtures, contaminated solvents, and disposable labware like gloves, pipette tips, and weigh paper.[2][9]
-
Waste Containers:
-
Solid Waste: Collect contaminated disposable items in a designated, clearly labeled, and sealed hazardous waste container.[2][9]
-
Liquid Waste: Collect all solutions and contaminated solvents in a separate, labeled, and sealed liquid hazardous waste container.[2][9] Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents.[9]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal program.[9]
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[7]
Workflow for Safe Handling of this compound
Caption: Operational and Disposal Workflow for this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. benchchem.com [benchchem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
